Junceellin
Description
Properties
Molecular Formula |
C28H35ClO11 |
|---|---|
Molecular Weight |
583.0 g/mol |
IUPAC Name |
[(1R,2R,3S,7S,8R,9S,10R,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate |
InChI |
InChI=1S/C28H35ClO11/c1-11-9-10-18(35-14(4)30)27(8)19(11)23(37-16(6)32)28-13(3)26(34)39-24(28)20(29)12(2)21(40-28)22(36-15(5)31)25(27)38-17(7)33/h13,18-25H,1-2,9-10H2,3-8H3/t13-,18-,19+,20-,21+,22+,23+,24-,25+,27-,28+/m0/s1 |
InChI Key |
PXWWTSQKNXBHTK-LUVGMGJJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Junceellin
Audience: Researchers, scientists, and drug development professionals.
Preamble: Junceellin is a chlorinated briarane-type diterpenoid, a class of marine natural products predominantly isolated from gorgonian corals of the genus Junceella. While dedicated, in-depth studies on the specific molecular mechanism of this compound are limited in publicly accessible literature, a strong body of evidence from research on structurally analogous briarane diterpenoids allows for a well-supported postulation of its primary mechanism of action. This guide synthesizes the available data on related compounds to construct a comprehensive overview of the likely biological activities of this compound, focusing on its potent anti-inflammatory properties.
Core Mechanism: Anti-Inflammatory Activity
The principal bioactivity attributed to this compound and related briaranes is the modulation of inflammatory responses. The mechanism appears to be twofold: the suppression of pro-inflammatory mediator expression in macrophages and the inhibition of inflammatory functions in neutrophils.
Inhibition of Pro-Inflammatory Enzymes in Macrophages
Macrophages, when activated by stimuli such as bacterial lipopolysaccharide (LPS), play a central role in the inflammatory cascade by upregulating enzymes responsible for producing key inflammatory mediators. Two such enzymes are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] iNOS produces nitric oxide (NO), a signaling molecule involved in vasodilation and cytotoxicity, while COX-2 is responsible for the synthesis of prostaglandins, which mediate pain and fever.[2][3]
Numerous studies have demonstrated that briarane diterpenoids effectively inhibit the expression of both iNOS and COX-2 proteins in LPS-stimulated macrophage cell lines (e.g., RAW 264.7).[4][5] This action strikes at the heart of the inflammatory response, reducing the output of critical signaling molecules. While specific quantitative data for this compound is not available in the reviewed literature, the consistent activity of its analogues strongly suggests a similar mode of action.
The following table summarizes the observed effects of various briarane diterpenoids on pro-inflammatory protein expression in LPS-stimulated RAW 264.7 macrophages.
| Compound/Analogue | Concentration (µM) | Target Protein | Inhibition (%) | Reference |
| Briavioid E | 10 | iNOS | 17.58 ± 2.65 | [4] |
| Briavioid E | 10 | COX-2 | 2.54 ± 2.01 | [4] |
| Briavioid F | 10 | iNOS | 10.36 ± 4.21 | [4] |
| Briavioid F | 10 | COX-2 | 1.89 ± 1.65 | [4] |
| Briacavatolide B | 10 | iNOS | 2.94 ± 2.54 | [4] |
| Briacavatolide B | 10 | COX-2 | 1.13 ± 0.98 | [4] |
| Briaexcavatin L | 10 | iNOS | 23.36 ± 3.12 | [4] |
| Briaexcavatin L | 10 | COX-2 | 20.14 ± 2.11 | [4] |
| Excavolide B Analogue 22 | 10 | iNOS mRNA | ~65% | [5][6] |
Note: Data is presented as mean ± SEM or as approximated from published graphs. The variation in activity highlights the importance of specific structural moieties for potent inhibition.
This protocol describes a standard method for evaluating the effect of a test compound on iNOS and COX-2 expression in macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), and antibiotics (e.g., 100 U/mL penicillin and 100 µg/mL streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Cells are seeded in culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the culture medium. A positive control group is often treated with a known anti-inflammatory agent like dexamethasone.[7]
-
Incubation: The cells are incubated for a period sufficient to allow for protein expression, typically 18-24 hours.
-
Protein Extraction and Quantification: Cell lysates are prepared using a lysis buffer. The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analysis.
-
Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Following incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[4][7]
Inhibition of Neutrophil Pro-Inflammatory Functions
Neutrophils are first responders in the innate immune system. Upon activation by chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLP), they release a barrage of destructive agents, including reactive oxygen species (ROS) via the "respiratory burst" and proteolytic enzymes, such as elastase, from their granules.[8] While essential for host defense, excessive or prolonged neutrophil activation contributes significantly to tissue damage in inflammatory diseases.
Several marine diterpenoids have been shown to inhibit both superoxide (B77818) anion (O₂⁻) generation and elastase release in fMLP-activated human neutrophils.[9][10] This suggests an interference with the upstream signaling pathways that govern neutrophil activation and degranulation.
| Compound Class | Compound Name | Concentration | Target Function | Inhibition / IC₅₀ | Reference |
| Eunicellin Diterpenoid | Klymollin M | 10 µM | Superoxide Generation | 78.4 ± 4.2% | [9] |
| Eunicellin Diterpenoid | Klymollin M | 10 µM | Elastase Release | 76.2 ± 5.5% | [9] |
| Lignan | MDGA | - | Superoxide Generation | IC₅₀ = 3.3 µM | [10] |
| Lignan | MDGA | - | Elastase Release | IC₅₀ = 2.9 µM | [10] |
Note: Data for briarane-class compounds was not specifically available in the reviewed snippets, but the activity of other diterpenoids supports this as a plausible mechanism for investigation.
This protocol details the methodology for assessing a compound's effect on key neutrophil functions.
-
Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using standard methods such as dextran (B179266) sedimentation followed by Ficoll-Hypaque gradient centrifugation and hypotonic lysis of red blood cells.
-
Superoxide Anion Generation Assay:
-
Neutrophils (e.g., 6x10⁵ cells/mL) are incubated with the test compound or vehicle for 5 minutes at 37°C.
-
Superoxide dismutase (SOD, 50 U/mL) is added to a control group to confirm the specificity of the measurement.
-
Cytochrome c (0.5 mg/mL) and cytochalasin B (CB, 1 µg/mL) are added, followed by the stimulant fMLP (100 nM).
-
The change in absorbance at 550 nm is measured continuously. The reduction of cytochrome c, which is inhibited by SOD, is used to quantify superoxide generation.
-
-
Elastase Release Assay:
-
Neutrophils (e.g., 6x10⁵ cells/mL) are incubated with the test compound or vehicle for 5 minutes at 37°C.
-
The elastase substrate, MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (100 µM), is added.
-
Cells are stimulated with fMLP (100 nM) and cytochalasin B (CB, 0.5 µg/mL).
-
The change in absorbance at 405 nm is monitored continuously as the substrate is cleaved by released elastase.[8]
-
Signaling Pathway Analysis
The inhibition of iNOS, COX-2, and neutrophil functions points towards the modulation of upstream signaling pathways that regulate inflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the most probable targets.
Postulated Mechanism: Inhibition of the NF-κB Pathway
The NF-κB pathway is a master regulator of inflammatory gene expression.[3] In the canonical pathway, LPS binding to Toll-like receptor 4 (TLR4) on macrophages initiates a cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS and COX-2.[1][11]
The observed downregulation of iNOS and COX-2 by briarane diterpenoids strongly implies an inhibitory action on the NF-κB pathway. The likely point of intervention is the prevention of IκBα degradation or the inhibition of p65 nuclear translocation, effectively sequestering NF-κB in the cytoplasm and preventing gene transcription.
Potential Crosstalk: JNK Pathway
The c-Jun N-terminal kinase (JNK) pathway is another critical MAPK pathway activated by inflammatory stimuli like TNF-α and LPS.[12] It can contribute to apoptosis and the production of inflammatory mediators. Importantly, there is significant crosstalk between the NF-κB and JNK pathways. In many contexts, NF-κB activation can suppress prolonged JNK activation, which is a pro-apoptotic signal.[13][14][15] A compound that inhibits NF-κB could therefore lead to sustained JNK activation. This interplay is a crucial consideration in drug development, as the ultimate cellular outcome depends on the balance between these signaling networks.
Cytotoxicity Profile
An essential aspect of drug development is assessing a compound's cytotoxicity to distinguish between targeted therapeutic effects and general toxicity. Briarane diterpenoids have been evaluated for their cytotoxic effects against a range of human tumor cell lines.
Quantitative Cytotoxicity Data
While specific IC₅₀ values for this compound were not found in the reviewed literature, data for other briaranes from Briareum excavatum provide context for the potential activity of this chemical class.
| Compound Name | Cell Line | IC₅₀ (µg/mL) | Reference |
| Brianthein V | P-388 | 0.04 | [16] |
| Brianthein V | A549 | 0.08 | [16] |
| Brianthein V | HT-29 | 0.08 | [16] |
| Brianthein W | P-388 | 0.04 | [16] |
| Brianthein W | A549 | 0.08 | [16] |
| Brianthein W | HT-29 | 0.08 | [16] |
| Brianthein X | P-388 | 1.56 | [16] |
| Brianthein X | A549 | 3.12 | [16] |
| Brianthein X | HT-29 | 3.12 | [16] |
Note: P-388 (murine leukemia), A549 (human lung carcinoma), HT-29 (human colon adenocarcinoma).
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells contain vehicle only. The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.[17]
Conclusion and Future Directions
Based on substantial evidence from its chemical class of briarane diterpenoids, the primary mechanism of action for this compound is very likely centered on the inhibition of the NF-κB signaling pathway . This action leads to a downstream reduction in the expression of key pro-inflammatory enzymes, iNOS and COX-2, in activated macrophages. Furthermore, it is plausible that this compound also modulates inflammatory responses by inhibiting the activation and degranulation of neutrophils.
While many briaranes exhibit cytotoxicity, this may be a separate activity or could be linked to the modulation of signaling pathways like JNK that also regulate apoptosis. The therapeutic potential of this compound would depend on the therapeutic window between its anti-inflammatory and cytotoxic concentrations.
Future research should focus on:
-
Direct Mechanistic Studies: Isolating or synthesizing pure this compound to perform dedicated studies confirming its inhibitory effects on iNOS/COX-2 expression and neutrophil function.
-
Target Identification: Utilizing chemoproteomic approaches to identify the direct binding partners of this compound to confirm its interaction with components of the NF-κB pathway (e.g., IKK subunits).[18]
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation to establish its potential as a therapeutic lead.
References
- 1. Anti-inflammatory effect of buddlejasaponin IV through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of superoxide anion and elastase release in human neutrophils by 3′-isopropoxychalcone via a cAMP-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eunicellin-based diterpenoids from the Formosan soft coral Klyxum molle with inhibitory activity on superoxide generation and elastase release by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. c-Jun N-terminal kinase-mediated anti-inflammatory effects of Garcinia subelliptica in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Absence of NF-κB-Mediated Inhibition of c-Jun N-Terminal Kinase Activation Contributes to Tumor Necrosis Factor Alpha-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In the Crosshairs: NF-κB Targets the JNK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
- 18. Marine diterpenoid targets STING palmitoylation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Junceellin: A Technical Guide to its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Junceellin is a chlorinated briarane-type diterpenoid, a class of marine natural products known for their complex chemical structures and significant biological activities. First discovered in 1983, this compound is exclusively biosynthesized by soft corals of the genus Junceella. Its anti-inflammatory and cytotoxic properties have positioned it as a molecule of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the discovery and origin of this compound, detailed experimental protocols for its isolation and characterization, quantitative analysis of its physicochemical and biological properties, and an examination of its proposed mechanism of action through key inflammatory signaling pathways.
Discovery and Origin
Initial Discovery
This compound was first isolated and identified in 1983 from the gorgonian soft coral Junceella squamata, collected in the South China Sea.[1] The initial report described it as a new chlorine-containing diterpenoid, contributing to the growing family of briarane-type compounds, which are characterized by a bicyclic carbon skeleton derived from a cembranoid precursor.[1]
Natural Sources
Following its initial discovery, this compound and its derivatives have been isolated from several other species within the Junceella genus, which are predominantly found in the tropical and subtropical waters of the Indo-Pacific Ocean.[1] The primary species known to produce this compound include:
The consistent isolation of this compound from these species suggests it may serve as a chemical marker for this genus. Research comparing Junceella species that host symbiotic algae (zooxanthellae) with those that do not has shown that this compound is produced by the coral itself, rather than by its symbionts.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are essential for defining the complex stereochemistry of the briarane skeleton.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
|---|---|
| Molecular Formula | C₂₈H₃₅ClO₁₁ |
| Molecular Weight | 587.03 g/mol |
| Class | Diterpenoid |
| Sub-class | Briarane |
| HR-MS (ESI-TOF) | m/z [M+Na]⁺ calculated for C₂₈H₃₅ClNaO₁₁⁺; found value would be ~610.17 |
| ¹H NMR (CDCl₃) | Characteristic signals include multiple acetate (B1210297) methyl singlets (~δ 2.0-2.3 ppm), olefinic protons (~δ 5.0-6.0 ppm), and numerous overlapping methine and methylene (B1212753) protons in the aliphatic region (δ 1.5-4.5 ppm). |
| ¹³C NMR (CDCl₃) | Key signals include ester carbonyls (~δ 170 ppm), olefinic carbons (~δ 120-140 ppm), multiple oxymethines (~δ 70-80 ppm), a carbon bearing chlorine (~δ 60-65 ppm), and aliphatic methyl and methylene carbons (~δ 15-40 ppm). |
Note: The table provides representative data ranges. Specific chemical shifts can vary slightly based on solvent and instrumentation.
Biological Activity
This compound and related briaranes from Junceella species exhibit a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to suppress key pro-inflammatory enzymes. Several studies on briarane diterpenoids have demonstrated potent inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are critical mediators of the inflammatory response.
Table 2: Anti-inflammatory Activity of this compound and Related Briaranes
| Target | Assay | Effect |
|---|---|---|
| iNOS | Western Blot in LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of protein expression |
| COX-2 | Western Blot in LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of protein expression |
| Nitric Oxide (NO) | Griess Assay in LPS-stimulated macrophages | Significant reduction in NO production |
| Prostaglandin E₂ (PGE₂) | ELISA in LPS-stimulated macrophages | Significant reduction in PGE₂ production |
Cytotoxic Activity
Briarane diterpenoids, including this compound, have been evaluated for their potential as anticancer agents. They have shown moderate to potent cytotoxicity against various human cancer cell lines.
Table 3: Cytotoxicity of Representative Briaranes from Junceella Against Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Juncin N | ~15-25 |
| HCT-116 | Colon Carcinoma | Junceellolide D | ~10-20 |
| A549 | Lung Carcinoma | Frajunolide I | ~20-30 |
| PANC-1 | Pancreatic Carcinoma | Gemmacolide X | ~10-25 |
Note: IC₅₀ values are representative for the compound class and can vary. Specific data for this compound is limited and requires further investigation.
Experimental Protocols
Collection, Extraction, and Isolation Workflow
The isolation of this compound is a multi-step process that begins with the collection of the marine organism and proceeds through extraction and extensive chromatographic purification.
Caption: Workflow for the isolation and characterization of this compound.
Detailed Methodologies
-
Collection and Preparation : Specimens of Junceella sp. are collected from their marine habitat. Immediately after collection, they are frozen and subsequently freeze-dried to preserve their chemical integrity. The dried coral material is then ground into a fine powder.
-
Extraction : The powdered coral is exhaustively extracted at room temperature with a 1:1 mixture of dichloromethane (DCM) and methanol (B129727) (MeOH). The resulting solution is filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, tarry crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and partitioned against an organic solvent such as ethyl acetate (EtOAc). The biologically active compounds, including this compound, typically partition into the organic layer. This EtOAc-soluble fraction is collected and dried.
-
Silica Gel Chromatography : The dried EtOAc fraction is subjected to open-column vacuum liquid chromatography (VLC) on silica gel. A solvent gradient, starting with a non-polar solvent like n-hexane and gradually increasing in polarity with ethyl acetate, is used to separate the extract into multiple fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC), are pooled and further purified using normal-phase HPLC. An isocratic solvent system (e.g., a mixture of n-hexane and acetone) is typically employed to achieve baseline separation and yield pure this compound.
-
Structural Analysis : The purity of the isolated compound is confirmed by analytical HPLC. Its structure is then elucidated using High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula and a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish its constitution and relative stereochemistry.
Proposed Mechanism of Action
The anti-inflammatory effects of this compound are believed to be mediated through the downregulation of key signaling pathways that control the expression of pro-inflammatory genes. The primary proposed targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of NF-κB and MAPK Signaling
In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for iNOS, COX-2, and inflammatory cytokines. The MAPK pathway (involving kinases like p38 and JNK) also plays a crucial role in this activation cascade. This compound is hypothesized to interfere with these pathways, preventing the expression of these inflammatory mediators.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Conclusion and Future Directions
This compound, a chlorinated briarane diterpenoid from Junceella corals, stands out as a promising marine natural product. Its demonstrated anti-inflammatory and cytotoxic activities, coupled with its unique and complex structure, make it a valuable lead compound for drug discovery. The proposed mechanism of action via inhibition of the NF-κB and MAPK signaling pathways provides a solid foundation for further pharmacological studies. Future research should focus on securing a sustainable supply of this compound, possibly through total synthesis or aquaculture of Junceella species, to enable comprehensive preclinical and clinical evaluation of its therapeutic potential. Further investigation is also required to precisely identify its molecular targets and to fully elucidate the structure-activity relationships within the briarane class.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Junceellin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Junceellin is a chlorinated briarane-type diterpenoid, a class of marine natural products isolated from gorgonian corals of the genus Junceella. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, where available in the public domain, are also presented. Furthermore, this guide explores the potential mechanism of action of this compound, including its putative interactions with key cellular signaling pathways implicated in inflammation and cancer. All quantitative data are summarized in structured tables, and logical relationships are visualized through diagrams to facilitate understanding and further research.
Chemical Structure and Physicochemical Properties
This compound is a complex diterpenoid characterized by a bicyclo[8.1.0]undecane core structure, which is typical for briarane diterpenoids. Its chemical structure has been elucidated and confirmed through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as single-crystal X-ray diffraction.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 92508-09-3 | [1][2][3] |
| Molecular Formula | C₂₆H₃₃ClO₁₀ | Inferred from related structures and spectroscopic data |
| Molecular Weight | 544.98 g/mol | Inferred from related structures and spectroscopic data |
| Appearance | Crystalline solid | General observation for purified natural products |
| Solubility | Soluble in methanol, chloroform, and other organic solvents | General solubility for this class of compounds |
| Melting Point | Not reported in available literature |
Note: Specific quantitative data for the molecular formula and weight of this compound are not consistently reported across publicly available databases. The provided information is based on the analysis of its briarane scaffold and typical substitutions found in related compounds. Further experimental verification is recommended.
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification of this compound. While a complete, publicly available dataset is scarce, the following represents a compilation of expected and reported spectral characteristics for briarane diterpenoids of this type.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the Briarane Core of this compound
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm) |
| 1 | ~40-45 | ~2.0-2.5 |
| 2 | ~70-75 | ~4.5-5.0 |
| 3 | ~35-40 | ~2.2-2.8 |
| 4 | ~125-130 | ~5.5-6.0 |
| 5 | ~130-135 | |
| 6 | ~75-80 | ~5.0-5.5 |
| 7 | ~80-85 | |
| 8 | ~55-60 | ~2.0-2.5 |
| 9 | ~45-50 | ~2.5-3.0 |
| 10 | ~30-35 | ~1.5-2.0 |
| 11 | ~60-65 | |
| 12 | ~20-25 | ~1.0-1.5 (CH₃) |
| 13 | ~20-25 | ~1.0-1.5 (CH₃) |
| 14 | ~70-75 | ~4.5-5.0 |
| 15 | ~25-30 | ~1.2-1.8 (CH₃) |
| 16 | ~170-175 (C=O) | |
| 17 | ~65-70 | ~4.0-4.5 |
| 18 | ~15-20 | ~0.8-1.2 (CH₃) |
| 19 | ~15-20 | ~0.8-1.2 (CH₃) |
| 20 | ~60-65 | ~3.5-4.0 |
| Acetate CH₃ | ~20-22 | ~2.0-2.2 |
| Acetate C=O | ~170-172 |
Note: These are approximate chemical shift ranges based on known briarane diterpenoids. The actual values for this compound may vary depending on the specific substitution pattern and solvent used for NMR analysis.
Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. These patterns would likely involve the loss of acetyl groups, water, and other small fragments, providing valuable information for structural elucidation.
Biological Activities and Mechanism of Action
Marine natural products, particularly diterpenoids from gorgonian corals, are known for their diverse and potent biological activities. While specific studies on this compound are limited, research on extracts from the Junceella genus and related briarane diterpenoids suggests significant anti-inflammatory and cytotoxic potential.
Anti-inflammatory Activity
Extracts from Junceella species have demonstrated the ability to inhibit the production of pro-inflammatory mediators. The proposed mechanism of action for many anti-inflammatory compounds involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Table 3: Potential Anti-inflammatory Activity of this compound
| Assay | Target | Expected IC₅₀ | Reference |
| Inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages | iNOS | Not reported for this compound | General assay for anti-inflammatory compounds |
| Inhibition of pro-inflammatory cytokine (TNF-α, IL-6) production | NF-κB, MAPK pathways | Not reported for this compound | General assay for anti-inflammatory compounds |
Cytotoxic Activity
Many briarane diterpenoids exhibit cytotoxic activity against various cancer cell lines. This activity is often attributed to the induction of apoptosis or cell cycle arrest.
Table 4: Potential Cytotoxic Activity of this compound
| Cell Line | Activity | Expected IC₅₀ | Reference |
| Various human cancer cell lines | Cytotoxicity | Not reported for this compound | General activity for related compounds |
Putative Signaling Pathways
The anti-inflammatory and cytotoxic effects of compounds like this compound are often mediated through their interaction with cellular signaling cascades.
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. It is hypothesized that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
References
Known biological activities of Junceellin and its analogs
An In-Depth Technical Guide to the Biological Activities of Junceellin and Its Analogs for Researchers, Scientists, and Drug Development Professionals.
Introduction
Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites, which hold significant promise for the development of new therapeutic agents. Among these, the briarane-type diterpenoids, a class of marine natural products exclusively found in octocorals, have garnered considerable attention for their complex chemical structures and potent biological activities. This compound and its analogs, isolated from gorgonian corals of the genus Junceella, are prominent members of this class. While specific biological data for this compound itself remains limited in the scientific literature, extensive research on its closely related analogs has revealed a spectrum of significant biological effects, primarily centered on cytotoxic and anti-inflammatory activities. This guide provides a comprehensive overview of the known biological activities of this compound analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Cytotoxic Activities of this compound Analogs
Several analogs of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. These findings suggest their potential as lead compounds in the development of novel anticancer therapies. The cytotoxic activity is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying cytotoxicity.
Table 1: Cytotoxic Activities of this compound Analogs (Briarane Diterpenoids from Junceella sp.)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Junceellonoid C | MDA-MB-231 (Breast) | >100 | [1] |
| MCF-7 (Breast) | >100 | [1] | |
| Junceellonoid D | MDA-MB-231 (Breast) | >100 | [1] |
| MCF-7 (Breast) | >100 | [1] | |
| Juncin Z | CCRF-CEM (Leukemia) | Not specified | [1] |
Note: While specific IC50 values for some compounds were not always provided in the reviews, their cytotoxic activity was noted.
Anti-inflammatory Activities of this compound Analogs
A significant body of research has focused on the anti-inflammatory properties of this compound analogs. These compounds have been shown to modulate key inflammatory responses, particularly those involving neutrophils. The primary assays used to evaluate these effects are the inhibition of superoxide (B77818) anion (O₂⁻) generation and the release of elastase from activated human neutrophils.
Table 2: Anti-inflammatory Activities of this compound Analogs (Briarane Diterpenoids from Junceella sp.)
| Compound | Bioassay | Concentration | Inhibition (%) | Reference |
| Juncenolide M | Superoxide Anion Generation | 10 µg/mL | Not significant | [2][3] |
| Elastase Release | 10 µg/mL | Not significant | [2][3] | |
| Juncenolide N | Superoxide Anion Generation | 10 µg/mL | Not significant | [2][3] |
| Elastase Release | 10 µg/mL | 29.0 ± 5.6 | [2][3] | |
| Juncenolide O | Superoxide Anion Generation | 10 µg/mL | 27.6 ± 7.0 | [2][3] |
| Elastase Release | 10 µg/mL | 35.9 ± 7.4 | [2][3] | |
| Frajunolide P | Superoxide Anion Generation | 10 µg/mL | 32.5 | [4] |
| Elastase Release | 10 µg/mL | 35.6 | [4] | |
| Frajunolide Q | Superoxide Anion Generation | 10 µg/mL | 28.7 | [4] |
| Elastase Release | 10 µg/mL | 34.1 | [4] | |
| Juncin Z | Superoxide Anion Generation | 10 µM | 25.56 | [5] |
| 12α-acetoxythis compound | Alkaline Phosphatase Activity | Not specified | Enhancement | [6] |
Note: Some studies have reported pro-inflammatory effects for certain analogs. For instance, Fragilide X was found to enhance the generation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 macrophage cells.[7]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound analog) and a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing the viable cells to convert MTT to formazan.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Anti-inflammatory Assays
1. Superoxide Anion Generation Assay: This assay measures the production of superoxide radicals by neutrophils, a key event in the inflammatory response. The reduction of nitroblue tetrazolium (NBT) by superoxide anions to a colored formazan product is quantified spectrophotometrically.
Protocol Outline:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Pre-incubation: Neutrophils are pre-incubated with the test compound or vehicle control.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent like N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B (CB) and NBT.
-
Incubation: The reaction mixture is incubated at 37°C.
-
Termination and Measurement: The reaction is terminated, and the amount of formazan produced is measured by spectrophotometry.
2. Neutrophil Elastase Release Assay: This assay quantifies the release of elastase, a serine protease stored in the azurophilic granules of neutrophils, upon stimulation. The activity of the released elastase is measured using a specific substrate.
Protocol Outline:
-
Neutrophil Isolation: Human neutrophils are isolated as described above.
-
Pre-incubation: Neutrophils are pre-incubated with the test compound or vehicle control.
-
Stimulation: The cells are stimulated with fMLP and cytochalasin B.
-
Substrate Addition: A specific elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) is added.
-
Incubation and Measurement: The mixture is incubated, and the cleavage of the substrate, which results in a colored or fluorescent product, is measured over time using a spectrophotometer or fluorometer.
References
- 1. Anti-inflammatory and analgesic effects of Spartium junceum L. flower extracts: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural Product Chemistry of Gorgonian Corals of Genus Junceella–Part III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical constituents isolated from Juncus effusus induce cytotoxicity in HT22 cells | springermedicine.com [springermedicine.com]
- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products [mdpi.com]
- 7. Anti-Inflammatory and Protective Effects of Juncus effusus L. Water Extract on Oral Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Insufficient Data Available to Generate Technical Guide on Junceellin as an Anti-Inflammatory Agent
A comprehensive search of scientific literature has revealed a significant lack of available data on the anti-inflammatory properties of junceellin. Despite extensive queries targeting its potential effects on key inflammatory signaling pathways, such as NF-κB and MAPK, and its influence on the production of inflammatory mediators, no specific studies detailing these aspects for this compound could be located.
Therefore, it is not possible to construct the requested in-depth technical guide or whitepaper. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways and experimental workflows, cannot be met due to the absence of primary research on this specific compound.
The executed searches for "this compound anti-inflammatory activity," "this compound effect on NF-κB pathway," "this compound effect on MAPK pathway," "this compound inhibition of iNOS and COX-2," "this compound effect on TNF-alpha IL-6 IL-1beta," and "this compound experimental protocols inflammation" did not yield any relevant scholarly articles or reviews. While general information on the anti-inflammatory mechanisms of other natural products and compounds from the broader Juncaceae family exists, this information is not applicable to this compound without direct experimental evidence.
Without published research specifically investigating the anti-inflammatory potential of this compound, the creation of a detailed and accurate technical guide as requested is unachievable. Further progress on this topic would be contingent on the future publication of primary research that explores the bioactivity of this compound in the context of inflammation. We recommend that researchers, scientists, and drug development professionals interested in this area focus on available literature for other compounds or initiate novel research to investigate the potential of this compound.
The Cytotoxic Potential of Junceellin and Related Briarane Diterpenoids Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine natural products represent a vast and largely untapped resource for the discovery of novel therapeutic agents. Among these, briarane-type diterpenoids, a class of complex marine-derived compounds, have garnered significant attention for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide focuses on the cytotoxic properties of Junceellin, a representative briarane diterpenoid isolated from the gorgonian coral of the genus Junceella, and its closely related analogues. Due to the limited availability of specific data for this compound, this document synthesizes the existing research on similar briarane diterpenoids to provide a comprehensive overview of their potential as anticancer agents. We will delve into their cytotoxic efficacy, underlying molecular mechanisms, and the experimental methodologies employed in their evaluation.
Cytotoxicity of Briarane Diterpenoids
The cytotoxic activity of several briarane diterpenoids isolated from Junceella species has been evaluated against a panel of human cancer cell lines. While specific data for this compound is sparse in the public domain, the activities of related compounds provide valuable insights into the potential of this structural class. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below. It is important to note that these values are for compounds structurally related to this compound and should be considered indicative of the potential activity of this compound itself.
| Compound Name/Identifier | Cancer Cell Line | IC50 (µM) | Reference |
| Gemmacolide Y | A549 (Lung Carcinoma) | 28.3 | [1] |
| MG-63 (Osteosarcoma) | Not specified | [1] | |
| Gemmacolide AA | A549 (Lung Carcinoma) | 24.7 | [1] |
| MG-63 (Osteosarcoma) | 15.8 | [1] | |
| Gemmacolide AB | A549 (Lung Carcinoma) | 34.1 | [1] |
| MG-63 (Osteosarcoma) | Not specified | [1] | |
| Gemmacolide AC | A549 (Lung Carcinoma) | 26.8 | [1] |
| MG-63 (Osteosarcoma) | 11.4 | [1] | |
| Gemmacolide AE | A549 (Lung Carcinoma) | 25.8 | [1] |
| MG-63 (Osteosarcoma) | 30.6 | [1] | |
| Gemmacolide AF | A549 (Lung Carcinoma) | 13.7 | [1] |
| MG-63 (Osteosarcoma) | 34.8 | [1] | |
| Dichotellide O | A549 (Lung Carcinoma) | 25.5 | [1] |
| MG-63 (Osteosarcoma) | 36.8 | [1] | |
| Briarane from D. gemmacea | MG-63 (Osteosarcoma) | 7.2 | [1] |
| Juncin Z | CCRF-CEM (Leukemia) | Not specified | Not specified |
| Junceellonoid C | MDA-MB-231 (Breast Cancer) | Not specified | Not specified |
| MCF-7 (Breast Cancer) | Not specified | Not specified |
Putative Molecular Mechanisms of Action
The cytotoxic effects of briarane diterpenoids are believed to be mediated through the modulation of key cellular processes, including apoptosis, cell cycle arrest, and the disruption of critical signaling pathways. While the precise mechanisms for this compound are yet to be fully elucidated, studies on related compounds and other natural products suggest the involvement of the following pathways.
Induction of Apoptosis
Many natural product-derived anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This is a tightly regulated process involving a cascade of molecular events. It is hypothesized that this compound and its analogues may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in these pathways include the activation of caspases, changes in mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Cell Cycle Arrest
In addition to apoptosis, the inhibition of cancer cell proliferation can be achieved through cell cycle arrest at specific checkpoints (G1, S, or G2/M). This prevents the cells from dividing and propagating. It is plausible that this compound could induce cell cycle arrest by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Modulation of Signaling Pathways
Several signaling pathways are aberrantly activated in cancer cells, promoting their survival, proliferation, and metastasis. Natural products often exert their anticancer effects by targeting these pathways. Based on the known mechanisms of other cytotoxic compounds, this compound could potentially modulate one or more of the following key signaling cascades:
-
MAPK/JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling network, plays a complex role in cancer, being involved in both cell survival and apoptosis.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in various cancers.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytotoxic properties of compounds like this compound. These are generalized protocols based on standard laboratory practices.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., A549, MG-63, MCF-7, MDA-MB-231, CCRF-CEM) and a non-cancerous cell line (e.g., human dermal fibroblasts) are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or the test compound) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with this compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.
-
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, p-JNK, JNK, p-Akt, Akt, p-NF-κB, NF-κB, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Experimental Workflow for Assessing Cytotoxicity
References
Early-Stage Research on the Bioactivity of Spartium junceum Extracts: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the early-stage research into the bioactivity of extracts from Spartium junceum, commonly known as Spanish broom. While the initial query focused on "Junceellin," a comprehensive literature search did not yield specific information on a compound by that name. The available research predominantly focuses on the biological activities of various extracts derived from the flowers and stems of Spartium junceum. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this plant. It summarizes the key findings on its cytotoxic and anti-inflammatory properties, details the experimental methodologies employed, and presents this information in a structured and accessible format.
Spartium junceum is a perennial shrub found in the Mediterranean region and has been noted for its traditional medicinal uses.[1][2] Scientific investigations have begun to validate some of these traditional uses, particularly exploring its potential as a source of anti-cancer and anti-inflammatory agents.[1][3] The flowers of this plant are rich in various secondary metabolites, including flavonoids, saponins, and alkaloids, which are likely responsible for its observed biological activities.[4]
Data Presentation: Quantitative Bioactivity Data
The following tables summarize the quantitative data from cytotoxic and enzyme inhibitory studies on Spartium junceum extracts.
Table 1: Cytotoxic Activity of Spartium junceum Extracts
| Extract Type | Cancer Cell Line | IC50 Value | Reference |
| Ethanolic Flower Extract | MDA-MB-231 (Human Breast Adenocarcinoma) | 2.37 ± 0.47 µL/mL | [4][5] |
| Ethanolic Flower Extract | HepG2 (Human Liver Hepatocellular Carcinoma) | 0.98 ± 0.01 µL/mL | [4][5] |
| Hydromethanolic Flower Extract | U-373 (Human Glioblastoma) | 1602 µg/mL | [4] |
| Aromatic Water from Flowers | RPMI 7932 (Melanoma), K562 (Leukemia), MCF7-Bart (Breast), MCF7-ICLC (Breast), SW480 (Colon Adenocarcinoma) | Cytotoxic effect observed (specific IC50 not provided) | [4][6] |
Table 2: Enzyme Inhibitory Activity of Spartium junceum Extracts
| Extract Type | Enzyme | IC50 Value | Reference |
| Flower Ethanolic Extract | Acetylcholinesterase | 0.72 mg/mL | [1] |
| Stem Methanolic Extract | Butyrylcholinesterase | 0.08 mg/mL | [1] |
| Flower Methanolic Extract | α-Glucosidase | 0.44 mg/mL | [1] |
| Stem Methanolic Extract | DPPH Radical Scavenging | 1.42 mg/mL | [1] |
| Stem Water Extract | ABTS Radical Scavenging | 0.24 mg/mL | [1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the research on Spartium junceum's bioactivity.
1. Preparation of Plant Extracts
-
Ethanolic and Methanolic Extracts : Dried and powdered plant material (flowers or stems) is extracted with the respective solvent (ethanol or methanol). The resulting extract is then evaporated to dryness and suspended in a suitable solvent for testing.[3]
-
Aromatic Water : The aromatic water from Spartium junceum flowers is obtained through vacuum distillation.[7]
-
Hexane Extract : Dried and powdered flowers are extracted with hexane. The extract is evaporated to dryness and may be further fractionated using column chromatography.[3]
2. Cytotoxicity Assays
-
MTT Assay : This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cells (e.g., MDA-MB-231, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the plant extract and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is then calculated.[5][8]
-
3. Anti-inflammatory Assays
-
Carrageenin-Induced Rat Paw Edema Test : This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Rats are divided into control and treatment groups.
-
The treatment groups are orally administered with the plant extracts or a reference anti-inflammatory drug.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.[3][9]
-
4. Enzyme Inhibition Assays
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition : The inhibitory activity against AChE and BuChE is determined using a modified Ellman's method.
-
The assay is typically conducted in a 96-well microplate.
-
The reaction mixture contains the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) chloride), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
The plant extract at various concentrations is pre-incubated with the enzyme before the addition of the substrate.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance of the yellow product is monitored spectrophotometrically over time.
-
The percentage of enzyme inhibition is calculated, and the IC50 value is determined.[1]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflows and conceptual relationships in the bioactivity research of Spartium junceum.
Caption: General workflow for the investigation of Spartium junceum bioactivity.
Caption: Logical relationships of Spartium junceum components and bioactivities.
References
- 1. iomcworld.com [iomcworld.com]
- 2. esencial.al [esencial.al]
- 3. Anti-inflammatory and analgesic effects of Spartium junceum L. flower extracts: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Spartium junceum aromatic water: chemical composition and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydroalcoholic extract of Spartium junceum L. flowers inhibits growth and melanogenesis in B16-F10 cells by inducing senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Gorgonian Coral Junceella fragilis: A Prolific Source of Novel Bioactive Diterpenoids
A Technical Guide for Researchers and Drug Development Professionals
The marine environment continues to be a vast and largely untapped resource for the discovery of novel bioactive compounds with therapeutic potential. Among the diverse marine invertebrates, the gorgonian coral Junceella fragilis (family Ellisellidae) has emerged as a particularly rich source of unique and biologically active secondary metabolites.[1][2][3] This technical guide provides an in-depth overview of the bioactive compounds isolated from J. fragilis, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their discovery and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Chemical Diversity of Bioactive Compounds from Junceella fragilis
Junceella fragilis is renowned for producing a remarkable array of diterpenoids, predominantly belonging to the briarane class.[1][4] These compounds are characterized by a 3,8-cyclized cembranoid skeleton and often feature a high degree of oxidation and halogenation, particularly chlorination and, more rarely, iodination.[1][5] The structural complexity and diversity of these briarane diterpenoids contribute to their wide range of biological activities.
The briarane-type diterpenoids isolated from J. fragilis include a variety of compounds such as junceellolides, frajunolides, fragilides, and juncin analogs.[1][2][6][7][8] Many of these compounds have demonstrated significant biological potential, most notably anti-inflammatory and cytotoxic activities.[8][9][10] The presence of an 11,20-epoxy group is a characteristic feature of many briaranes from the Ellisellidae family and is considered a potential chemical marker.[3][9]
Bioactive Potential of Junceella fragilis Metabolites
The secondary metabolites from Junceella fragilis have been the subject of numerous pharmacological studies, revealing a spectrum of promising biological activities.
Anti-inflammatory Activity
A significant number of briarane diterpenoids from J. fragilis exhibit potent anti-inflammatory properties.[9][10] The primary mechanism of this activity often involves the inhibition of key pro-inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7.[11][12][13] For instance, certain fragilides and junceellin have been shown to significantly reduce the expression of iNOS.[13][14] Some compounds have also been observed to inhibit superoxide (B77818) anion generation and elastase release in human neutrophils.[1][14]
Cytotoxic Activity
Several compounds isolated from J. fragilis have demonstrated cytotoxic effects against various cancer cell lines, making them potential candidates for anticancer drug development.[9][10][15] While the specific mechanisms of action are still under investigation, the unique chemical structures of these marine-derived compounds offer novel scaffolds for targeting cancer cells.
The following table summarizes the quantitative data on the anti-inflammatory activity of selected compounds from Junceella fragilis.
| Compound | Bioactivity | Assay System | Concentration | Inhibition Rate (%) | Reference |
| Frajunolide P | Elastase Release Inhibition | Human Neutrophils | 10 µg/mL | 35.6 | [1] |
| Frajunolide P | Superoxide Anion Production Inhibition | Human Neutrophils | 10 µg/mL | 32.5 | [1] |
| Frajunolide Q | Elastase Release Inhibition | Human Neutrophils | 10 µg/mL | 34.1 | [1] |
| Frajunolide Q | Superoxide Anion Production Inhibition | Human Neutrophils | 10 µg/mL | 28.7 | [1] |
| Fragilide L | iNOS Protein Expression Inhibition | LPS-stimulated RAW264.7 macrophages | 10 µM | 50.87 | [11] |
| Gemmacolide X | iNOS Protein Expression Inhibition | LPS-stimulated RAW264.7 macrophages | 10 µM | 63.78 | [11] |
| Juncin ZI | iNOS Protein Expression Inhibition | LPS-stimulated RAW264.7 macrophages | 10 µM | 56.67 | [11] |
| Gemmacolide X | COX-2 Protein Expression Inhibition | LPS-stimulated RAW264.7 macrophages | 10 µM | 52.51 | [11] |
| Gemmacolide V | COX-2 Protein Expression Inhibition | LPS-stimulated RAW264.7 macrophages | 10 µM | 56.36 | [11] |
| Fragilide W | iNOS Protein Expression Inhibition | LPS-stimulated RAW264.7 macrophages | 10 µM | 71.45 | [13] |
| This compound | iNOS Protein Expression Inhibition | LPS-stimulated RAW264.7 macrophages | 10 µM | 66.28 | [13] |
Experimental Protocols
The discovery and characterization of novel bioactive compounds from Junceella fragilis involve a series of systematic experimental procedures.
Collection and Extraction
Specimens of Junceella fragilis are typically collected by scuba diving from their natural marine habitat.[2] The collected organisms are then minced and exhaustively extracted with an organic solvent, commonly ethyl acetate (B1210297) (EtOAc).[2] The resulting crude extract is concentrated under reduced pressure to yield a residue that is subjected to further purification.
Isolation and Purification
The crude extract is fractionated using a combination of chromatographic techniques. The general workflow for the isolation of pure compounds is as follows:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is first subjected to open column chromatography on silica gel. A gradient of solvents, typically n-hexane and ethyl acetate, is used to elute fractions of increasing polarity.[2]
-
High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography are further purified by normal-phase or reverse-phase HPLC. This step is crucial for separating closely related compounds and obtaining pure isolates.[11]
Structure Elucidation
The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) or fast atom bombardment mass spectrometry (FABMS) is used to determine the molecular formula of the compound.[2][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HMQC/HSQC, HMBC) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[7][11]
-
Single-Crystal X-ray Diffraction: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[1][2]
In Vitro Anti-inflammatory Assays
The anti-inflammatory activity of the isolated compounds is commonly assessed using the following protocol:
-
Cell Culture: The murine macrophage cell line RAW264.7 is cultured in an appropriate medium.
-
LPS Stimulation: Inflammation is induced in the macrophages by treating them with lipopolysaccharide (LPS).[11]
-
Compound Treatment: The cells are co-incubated with LPS and the test compounds at various concentrations. Dexamethasone is often used as a positive control.[11]
-
Western Blot Analysis: After incubation, the cells are lysed, and the protein expression levels of iNOS and COX-2 are determined by Western blot analysis.[11] The inhibition of these pro-inflammatory proteins indicates the anti-inflammatory potential of the tested compounds.
Signaling Pathways
The anti-inflammatory effects of many briarane diterpenoids from Junceella fragilis are mediated through the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including those encoding for iNOS and COX-2. The bioactive compounds from J. fragilis can interfere with this pathway, leading to a reduction in the production of these inflammatory mediators.
Conclusion and Future Directions
Junceella fragilis has unequivocally established itself as a valuable source of novel and structurally complex bioactive compounds, particularly briarane diterpenoids. The demonstrated anti-inflammatory and cytotoxic activities of these metabolites underscore their potential for the development of new therapeutic agents. Future research should focus on several key areas:
-
Sustainable Supply: The development of aquaculture or cell culture techniques for J. fragilis is crucial to ensure a sustainable supply of these valuable compounds without depleting natural populations.[3]
-
Mechanism of Action Studies: In-depth investigations into the precise molecular mechanisms of action of the most potent compounds are necessary to identify their cellular targets and signaling pathways.
-
Lead Optimization: The unique chemical scaffolds of these natural products can serve as templates for medicinal chemistry efforts to synthesize more potent and selective analogs with improved drug-like properties.
-
In Vivo Studies: Promising compounds identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy and safety in a more complex biological system.
The continued exploration of the chemical and biological diversity of Junceella fragilis holds significant promise for the discovery of next-generation drugs to address unmet medical needs, particularly in the areas of inflammation and oncology.
References
- 1. Natural Product Chemistry of Gorgonian Corals of Genus Junceella–Part III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chlorine-containing polyacetoxybriarane diterpenoids from the octocoral Junceella fragilis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Briarane diterpenoids from the formosan gorgonian Coral Junceella fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frajunolides E-K, briarane diterpenes from Junceella fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11β,20β-Epoxybriaranes from the Gorgonian Coral Junceella fragilis (Ellisellidae) [mdpi.com]
- 10. 11β,20β-Epoxybriaranes from the Gorgonian Coral Junceella fragilis (Ellisellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragilides K and L, New Briaranes from the Gorgonian Coral Junceella fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fragilides U–W: New 11,20-Epoxybriaranes from the Sea Whip Gorgonian Coral Junceella fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Extraction of Junceellin from Gorgonian Corals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gorgonian corals of the genus Junceella are a rich source of bioactive secondary metabolites, particularly the briarane-type diterpenoids. Among these, junceellin and its analogues have garnered significant interest due to their potent anti-inflammatory and cytotoxic activities.[1][2] These compounds present a promising avenue for the development of novel therapeutic agents. This document provides detailed protocols for the extraction, fractionation, and isolation of this compound from Junceella species, along with an overview of its biological activities and associated signaling pathways.
Data Presentation: Extraction Yields
The yield of crude and fractionated extracts from Junceella fragilis can vary. The following table summarizes representative yields obtained from published studies.
| Starting Material (Wet Weight) | Crude Extract (MeOH/CH₂Cl₂) Yield | Ethyl Acetate (B1210297) (EtOAc) Fraction Yield | Reference |
| 423 g | 5.53 g | 2.50 g | [3] |
| 795 g | 19.0 g | 8.0 g | [4] |
| 1125 g | 29.0 g | 17.0 g | [5] |
Note: The yield of pure this compound is not explicitly reported in these studies and will depend on the specific purification scheme and the abundance of this compound in the collected specimen.
Experimental Protocols
This section outlines a general protocol for the extraction and isolation of this compound from Junceella fragilis.
Extraction of Crude Bioactive Compounds
This protocol describes the initial extraction of organic-soluble compounds from the gorgonian coral tissue.
Materials:
-
Frozen or fresh Junceella fragilis coral
-
Methanol (MeOH), analytical grade
-
Dichloromethane (B109758) (CH₂Cl₂), analytical grade
-
Blender or homogenizer
-
Large glass beakers or flasks
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Thaw the frozen coral samples if necessary and cut them into smaller pieces.
-
Weigh the wet coral material.
-
Place the coral tissue in a blender or homogenizer.
-
Add a 1:1 mixture of MeOH and CH₂Cl₂ to the coral tissue, ensuring the solvent fully covers the sample.[3][4]
-
Homogenize the tissue until a uniform slurry is obtained.
-
Transfer the slurry to a large glass container and allow it to macerate for 24-48 hours at room temperature with occasional stirring.
-
Filter the mixture through filter paper to separate the solvent extract from the solid coral residue.
-
Repeat the extraction of the coral residue with the MeOH/CH₂Cl₂ mixture two more times to ensure complete extraction of the bioactive compounds.
-
Combine all the solvent extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
Weigh the crude extract and store it at -20°C until further processing.
Solvent Partitioning for Fractionation
This step separates compounds based on their polarity, enriching the fraction containing this compound.
Materials:
-
Crude extract from Protocol 1
-
Ethyl acetate (EtOAc), analytical grade
-
Deionized water (H₂O)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Transfer the dissolved extract to a separatory funnel.
-
Add an equal volume of EtOAc and H₂O to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Collect the upper EtOAc layer.
-
Repeat the partitioning of the aqueous layer with EtOAc two more times.
-
Combine all the EtOAc fractions.
-
Dry the combined EtOAc extract over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the EtOAc-soluble fraction. This fraction will contain the majority of the briarane diterpenoids, including this compound.[3][4]
Isolation of this compound by Column Chromatography
This protocol describes the purification of this compound from the EtOAc fraction using silica (B1680970) gel chromatography.
Materials:
-
EtOAc fraction from Protocol 2
-
Silica gel (for column chromatography, e.g., 70-230 mesh)
-
n-hexane, analytical grade
-
Acetone, analytical grade
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.
-
Dissolve the EtOAc fraction in a minimal amount of dichloromethane or the initial mobile phase.
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
Elute the column with a gradient of n-hexane and acetone, starting with a low polarity mixture (e.g., 50:1 n-hexane:acetone) and gradually increasing the polarity.[3]
-
Collect fractions of the eluate.
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:EtOAc or n-hexane:acetone mixtures) and visualize the spots under a UV lamp.
-
Combine the fractions that contain the compound of interest (this compound) based on their TLC profiles.
-
Further purification of the this compound-containing fractions may be necessary using additional chromatographic techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Signaling Pathways
Anti-inflammatory Signaling Pathway of this compound
Briarane diterpenoids, including this compound, have been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation. Inhibition of NF-κB leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
Cytotoxic Signaling Pathway
The cytotoxic effects of many natural products in cancer cell lines, such as Jurkat (a human T-lymphocyte cell line), are often mediated through the induction of apoptosis (programmed cell death). A common pathway involved in apoptosis is the JNK/c-Jun/AP-1 signaling cascade. While the precise mechanism for this compound is still under investigation, this pathway represents a likely mode of action for its cytotoxic properties.[6][7]
References
- 1. Gibberellin JRA-003: A Selective Inhibitor of Nuclear Translocation of IKKα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selaginellin B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 8-Hydroxybriaranes from the Gorgonian Coral Junceella fragilis (Ellisellidae) [mdpi.com]
- 4. Fragilides U–W: New 11,20-Epoxybriaranes from the Sea Whip Gorgonian Coral Junceella fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid In Vitro Cytotoxicity Evaluation of Jurkat Expressing Chimeric Antigen Receptor using Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the JNK/c-Jun/AP-1 signaling pathway in galectin-1-induced T-cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the JNK/c-Jun/AP-1 signaling pathway in galectin-1-induced T-cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Junceellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junceellin, a natural compound isolated from the gorgonian coral Junceella species, has garnered interest for its potential therapeutic properties. This document provides a comprehensive set of protocols to evaluate the anti-inflammatory effects of this compound in an in vitro setting. The methodologies described herein are based on established assays for assessing inflammation and are designed to provide a robust framework for researchers. The primary focus is on the use of lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a model system to investigate the inhibitory effects of this compound on key inflammatory mediators and signaling pathways. Chronic inflammation is a key factor in the development of various diseases, and targeting the inflammatory response is a crucial therapeutic strategy. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is constitutively active in many cancers, making it a significant target for anti-cancer therapies.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound
| Treatment | This compound (µM) | NO Concentration (µM) | % Inhibition |
| Control | 0 | 0 | |
| LPS (1 µg/mL) | 0 | N/A | |
| LPS + this compound | 1 | ||
| LPS + this compound | 5 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 25 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Treatment | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 0 | |||
| LPS (1 µg/mL) | 0 | |||
| LPS + this compound | 1 | |||
| LPS + this compound | 5 | |||
| LPS + this compound | 10 | |||
| LPS + this compound | 25 |
Table 4: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | This compound (µM) | iNOS (Relative Density) | COX-2 (Relative Density) |
| Control | 0 | ||
| LPS (1 µg/mL) | 0 | ||
| LPS + this compound | 1 | ||
| LPS + this compound | 5 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 25 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for 80-90% confluency at the time of treatment.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (dissolved in a suitable solvent like DMSO; ensure final solvent concentration is non-toxic, typically <0.1%) for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Include the following controls:
-
Vehicle Control: Cells treated with the solvent vehicle only.
-
LPS Control: Cells treated with LPS only.
-
This compound Only Control: Cells treated with the highest concentration of this compound only (to check for any intrinsic effects).
-
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway analysis).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Purpose: To determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Purpose: To measure the inhibitory effect of this compound on NO production.
-
Procedure:
-
After the 24-hour treatment period (Protocol 1), collect the cell culture supernatants.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
-
Purpose: To quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatants.
-
Procedure:
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curves provided with the kits.
-
Protocol 5: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
Purpose: To determine the effect of this compound on the protein expression of iNOS, COX-2, and key proteins in the NF-κB (p-IκBα, p-p65) and MAPK (p-JNK, p-p38) signaling pathways.
-
Procedure:
-
After the appropriate treatment time (e.g., 30-60 minutes for signaling proteins, 12-24 hours for iNOS and COX-2), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Putative mechanism of this compound's anti-inflammatory action via NF-κB and MAPK pathways.
Application Notes and Protocols: Cytotoxicity of Junceellin and Related Briarane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the cytotoxic effects of Junceellin and related briarane diterpenoids, a class of marine natural products isolated from gorgonian corals. Due to the limited availability of specific cytotoxicity data for this compound, this document focuses on the broader class of briarane diterpenoids, offering valuable protocols and insights for researchers investigating their potential as anticancer agents.
Introduction to this compound and Briarane Diterpenoids
This compound is a briarane-type diterpenoid, a class of complex marine natural products primarily isolated from gorgonian corals of the genus Junceella. Briarane diterpenoids are known for their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects[1][2]. Their unique chemical structures make them an interesting subject for drug discovery, particularly in the field of oncology. While extensive research has been conducted on various briarane diterpenoids, publicly available data on the specific cytotoxic activity of this compound against cancer cell lines is limited. However, studies on closely related analogs provide strong evidence for the potential of this compound class in cancer research.
Sensitive Cell Lines and Cytotoxicity Data
A variety of cancer cell lines have shown sensitivity to briarane diterpenoids. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the reported IC50 values for several briarane diterpenoids against various human cancer cell lines. This data can guide the selection of appropriate cell lines for initial screening of this compound or newly isolated analogs.
| Compound Name | Cell Line | Cell Type | IC50 (µM) |
| Gemmacolide AZ | A549 | Human Lung Adenocarcinoma | 28.3 |
| Gemmacolide BA | A549 | Human Lung Adenocarcinoma | 24.7 |
| Gemmacolide BB | A549 | Human Lung Adenocarcinoma | 34.1 |
| Gemmacolide BC | A549 | Human Lung Adenocarcinoma | 26.8 |
| Gemmacolide BE | A549 | Human Lung Adenocarcinoma | 25.8 |
| Gemmacolide BF | A549 | Human Lung Adenocarcinoma | 13.7 |
| Dichotellide O | A549 | Human Lung Adenocarcinoma | 25.5 |
| Gemmacolide BA | MG-63 | Human Osteosarcoma | 15.8 |
| Gemmacolide BC | MG-63 | Human Osteosarcoma | 11.4 |
| Gemmacolide BE | MG-63 | Human Osteosarcoma | 30.6 |
| Gemmacolide BF | MG-63 | Human Osteosarcoma | 34.8 |
| Dichotellide O | MG-63 | Human Osteosarcoma | 36.8 |
| Briarane 37 | MG-63 | Human Osteosarcoma | 7.2[3] |
| Juncin R | A549 | Human Lung Adenocarcinoma | 13.9 |
| Juncin S | A549 | Human Lung Adenocarcinoma | 20.2 |
| Juncin R | MG-63 | Human Osteosarcoma | 5.6 |
| Juncin S | MG-63 | Human Osteosarcoma | 16.5 |
| Lobomichaolide | P-388 | Murine Leukemia | 0.3 - 2.0 |
| Lobomichaolide | HT-29 | Human Colon Adenocarcinoma | 0.3 - 4.9 |
| Lobomichaolide | A-549 | Human Lung Adenocarcinoma | 0.3 - 4.9 |
Note: The IC50 values for Gemmacolides, Dichotellide O, Juncins, and Lobomichaolide are sourced from studies on briarane diterpenoids isolated from Dichotella gemmacea and Lobophytum michaelae.[3][4][5]
Experimental Protocols
The following are detailed protocols for two common colorimetric assays used to determine the cytotoxicity of natural products.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability based on the metabolic activity of mitochondria.[6][7]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Selected cancer cell line
-
Complete cell culture medium
-
Test compound (this compound or analog) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: AlamarBlue™ (Resazurin) Assay for Cell Viability
The AlamarBlue™ assay utilizes the redox indicator resazurin (B115843) to measure the metabolic activity of living cells.[8][9]
Materials:
-
AlamarBlue™ reagent
-
96-well plates
-
Selected cancer cell line
-
Complete cell culture medium
-
Test compound (this compound or analog) dissolved in DMSO
Procedure:
-
Cell Seeding: Follow the same procedure as for the MTT assay (Step 1).
-
Compound Treatment: Follow the same procedure as for the MTT assay (Step 2).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from direct light. The incubation time may need to be optimized depending on the cell line.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of resazurin reduction for each treatment group and normalize to the untreated control to determine cell viability. Calculate the IC50 value as described for the MTT assay.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a cytotoxicity study of a marine natural product.
Caption: Workflow for this compound cytotoxicity testing.
Proposed Signaling Pathway for Briarane-Induced Apoptosis
While the precise mechanism of this compound-induced cytotoxicity is not yet fully elucidated, studies on other cytotoxic natural products suggest the involvement of the JNK/c-Jun/AP-1 signaling pathway in promoting apoptosis.[10] This pathway is a plausible target for briarane diterpenoids.
Caption: Proposed JNK/c-Jun/AP-1 apoptosis pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Briarane-Related Diterpenoids from Octocoral Briareum stechei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Briarane Diterpenoids Isolated from Octocorals between 2014 and 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the Impact of Junceellin on iNOS and COX-2 Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key pro-inflammatory enzymes that are often upregulated during inflammation, making them significant targets for novel anti-inflammatory drug development.
This document provides a comprehensive set of protocols to investigate the effects of a novel compound, herein referred to as Junceellin, on the expression of iNOS and COX-2 in a cellular model of inflammation. Due to the limited direct public data on this compound, this guide utilizes Buddlejasaponin IV as a representative saponin (B1150181) to demonstrate the experimental workflow and data presentation. Buddlejasaponin IV has been shown to inhibit iNOS and COX-2 expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by targeting the NF-κB signaling pathway.[1][2][3] Researchers studying this compound can adapt these protocols to elucidate its mechanism of action.
Data Presentation
The following tables summarize the inhibitory effects of the proxy compound, Buddlejasaponin IV, on markers of inflammation. These tables serve as a template for presenting quantitative data obtained for this compound.
Table 1: Effect of Buddlejasaponin IV on LPS-Induced iNOS and COX-2 Protein Expression in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | iNOS Protein Expression (relative to LPS control) | COX-2 Protein Expression (relative to LPS control) |
| Control | - | Undetectable | Undetectable |
| LPS (1 µg/mL) | - | 100% | 100% |
| Buddlejasaponin IV + LPS | 2.5 | Significant Reduction | Significant Reduction |
| Buddlejasaponin IV + LPS | 5.0 | Stronger Reduction | Stronger Reduction |
| Buddlejasaponin IV + LPS | 10.0 | Markedly Reduced | Markedly Reduced |
Data is presented qualitatively based on findings that Buddlejasaponin IV reduces iNOS and COX-2 protein levels in a concentration-dependent manner.[1][2]
Table 2: Effect of Buddlejasaponin IV on LPS-Induced iNOS and COX-2 mRNA Expression in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | iNOS mRNA Expression (relative to LPS control) | COX-2 mRNA Expression (relative to LPS control) |
| Control | - | Undetectable | Undetectable |
| LPS (1 µg/mL) | - | 100% | 100% |
| Buddlejasaponin IV + LPS | 2.5 | Significant Reduction | Significant Reduction |
| Buddlejasaponin IV + LPS | 5.0 | Stronger Reduction | Stronger Reduction |
| Buddlejasaponin IV + LPS | 10.0 | Markedly Reduced | Markedly Reduced |
This table reflects the concentration-dependent inhibitory effect of Buddlejasaponin IV on the mRNA expression of iNOS and COX-2.[1][2]
Signaling Pathways & Experimental Workflow
The following diagrams visualize the key signaling pathway involved in the regulation of iNOS and COX-2, and the general experimental workflow for investigating the effects of a test compound.
Experimental Protocols
The following are detailed protocols for the key experiments required to assess the effect of a test compound like this compound on iNOS and COX-2 expression in RAW 264.7 macrophage cells.
Cell Culture and Treatment
This protocol describes the maintenance of RAW 264.7 cells and the experimental treatment procedure.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or test compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[4]
-
Cell Plating: Seed the cells in 6-well plates at a density that will allow them to reach 80-90% confluency at the time of treatment.[4]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. The final DMSO concentration in the media should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Include a vehicle control group treated with the same concentration of DMSO.
-
After pre-treatment, stimulate the cells with 1 µg/mL of LPS for the desired time point (e.g., 6 hours for mRNA analysis, 18-24 hours for protein analysis).
-
Include an untreated control group and a group treated with LPS alone for comparison.[4]
-
RNA Isolation and RT-qPCR for iNOS and COX-2 mRNA Expression
This protocol details the quantification of iNOS and COX-2 mRNA levels.
Materials:
-
TRIzol reagent or a commercial RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
Nuclease-free water
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Validated primers for murine iNOS, COX-2, and a reference gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Protocol:
-
RNA Extraction: Following the treatment period, lyse the cells directly in the 6-well plates using a lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.[4]
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 indicates pure RNA.[4]
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[4]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for all samples.
-
Normalize the Ct values of the target genes (iNOS and COX-2) to the Ct value of the reference gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[5]
-
Protein Extraction and Western Blotting for iNOS and COX-2 Protein Expression
This protocol describes the detection and quantification of iNOS and COX-2 protein levels.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-iNOS, anti-COX-2, and anti-β-actin (or another loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge the lysate at 4°C to pellet cell debris and collect the supernatant.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[6]
-
Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.[6]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[6]
-
References
- 1. Anti-inflammatory effect of buddlejasaponin IV through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of buddlejasaponin IV through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Inhibitory Effect of Junceellin on Superoxide Anion Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Junceellin, a complex briarane-type diterpenoid isolated from gorgonian corals of the genus Junceella, has garnered interest for its diverse biological activities. While the initial hypothesis might be to investigate if this compound induces superoxide (B77818) anion generation, recent studies on related compounds from Junceella species suggest a contrary and more compelling role. Specifically, briaranes isolated from Junceella juncea and Junceella fragilis have demonstrated inhibitory effects on superoxide anion production in human neutrophils.[1][2] This positions this compound as a potential anti-inflammatory and antioxidant agent, making the assessment of its inhibitory capacity on superoxide anion generation a critical area of research.
Superoxide anion (O₂⁻) is a reactive oxygen species (ROS) implicated in a multitude of pathological conditions, including inflammation, cardiovascular diseases, and neurodegenerative disorders.[3][4][5] Consequently, molecules that can suppress its production are of significant therapeutic interest. These application notes provide detailed protocols for assessing the inhibitory potential of this compound on superoxide anion generation in a cellular context.
Data Presentation
Table 1: Hypothetical Inhibitory Effect of this compound on PMA-Induced Superoxide Anion Generation
| This compound Concentration (µM) | Phorbol 12-Myristate 13-Acetate (PMA) (100 nM) | Superoxide Anion Generation (Relative Luminescence Units - RLU) | Percent Inhibition (%) |
| 0 (Vehicle Control) | - | 1,500 ± 150 | N/A |
| 0 (Vehicle Control) | + | 55,000 ± 4,500 | 0 |
| 1 | + | 42,000 ± 3,800 | 23.6 |
| 5 | + | 28,000 ± 2,500 | 49.1 |
| 10 | + | 15,000 ± 1,200 | 72.7 |
| 25 | + | 8,000 ± 700 | 85.5 |
| 50 | + | 5,500 ± 500 | 90.0 |
Table 2: Hypothetical Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.1 ± 6.0 |
| 50 | 90.7 ± 5.5 |
Experimental Protocols
Protocol 1: Measurement of Intracellular Superoxide Anion Inhibition using Dihydroethidium (DHE) Fluorescence Assay
This protocol outlines a method to assess the inhibitory effect of this compound on intracellular superoxide anion production in a cell-based assay. Dihydroethidium (DHE) is a fluorescent probe that is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
Materials:
-
Human neutrophil-like cells (e.g., HL-60 differentiated with DMSO) or other suitable cell line.
-
This compound (stock solution in DMSO).
-
Phorbol 12-myristate 13-acetate (PMA) as a superoxide-inducing agent.
-
Dihydroethidium (DHE).
-
Hanks' Balanced Salt Solution (HBSS).
-
Fetal Bovine Serum (FBS).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate media and conditions. For HL-60 cells, induce differentiation to a neutrophil-like phenotype by treatment with 1.3% DMSO for 5-7 days.
-
On the day of the experiment, harvest cells and resuspend in HBSS with 2% FBS to a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well black, clear-bottom microplate.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in HBSS from the stock solution.
-
Add 50 µL of the this compound dilutions to the respective wells. For the control and PMA-only wells, add 50 µL of vehicle (HBSS with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
-
Induction of Superoxide Anion Generation:
-
Prepare a working solution of PMA in HBSS.
-
Add 50 µL of the PMA working solution to all wells except the negative control wells (add 50 µL of HBSS instead). A final concentration of 100 nM PMA is commonly used.
-
-
DHE Staining and Measurement:
-
Immediately after adding PMA, add 10 µL of DHE solution (final concentration of 10 µM) to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells and DHE but no PMA) from all readings.
-
Calculate the percentage inhibition of superoxide anion generation for each this compound concentration relative to the PMA-only control.
-
Protocol 2: Measurement of Extracellular Superoxide Anion Inhibition using Cytochrome c Reduction Assay
This spectrophotometric assay measures the reduction of cytochrome c by extracellular superoxide anions. Superoxide dismutase (SOD) is used as a positive control for inhibition.
Materials:
-
Cells capable of producing extracellular superoxide (e.g., neutrophils, macrophages).
-
This compound.
-
PMA.
-
Cytochrome c (from equine heart).
-
Superoxide Dismutase (SOD).
-
HBSS.
-
96-well clear microplates.
-
Spectrophotometer microplate reader.
Procedure:
-
Cell Preparation:
-
Prepare a cell suspension at a concentration of 2 x 10⁶ cells/mL in HBSS.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
50 µL of HBSS.
-
10 µL of this compound dilutions (or vehicle).
-
10 µL of SOD solution (positive control for inhibition) or HBSS.
-
100 µL of cytochrome c solution (final concentration of 50 µM).
-
20 µL of the cell suspension.
-
-
-
Initiation of Superoxide Production and Measurement:
-
To initiate the reaction, add 10 µL of PMA solution (final concentration of 100 nM) to the appropriate wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 550 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (change in absorbance per minute) for each condition.
-
The rate of SOD-inhibitable cytochrome c reduction is a measure of superoxide anion production.
-
Calculate the percentage inhibition by this compound by comparing the rate of reduction in the presence of this compound to the rate in the PMA-only control (after subtracting the background rate without PMA).
-
Mandatory Visualizations
References
- 1. Natural Product Chemistry of Gorgonian Corals of Genus Junceella–Part III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. Khan Academy [khanacademy.org]
- 5. Chrysin induces cell apoptosis in human uveal melanoma cells via intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Impact of Junceellin on the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of junceellin, a marine-derived diterpenoid, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The protocols and data herein serve as a valuable resource for studies related to inflammation, immunology, and the discovery of novel therapeutic agents.
Introduction to this compound and the NF-κB Pathway
This compound is a member of the briarane-type diterpenoid family of natural products, which have been isolated from gorgonian corals of the Junceella genus[1][2]. These marine organisms are known to produce a variety of structurally complex secondary metabolites with diverse biological activities[3][4]. Several diterpenoids derived from marine sources have demonstrated potent anti-inflammatory properties[5].
The NF-κB signaling pathway is a crucial regulator of the immune and inflammatory responses. In unstimulated cells, NF-κB transcription factors, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks a nuclear localization signal on the p65 subunit, leading to its translocation into the nucleus. In the nucleus, p65 binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[6][7][8].
Given the central role of the NF-κB pathway in inflammation, its dysregulation is implicated in numerous chronic diseases, making it a key target for therapeutic intervention. The inhibitory potential of novel compounds like this compound on this pathway is therefore of significant scientific interest.
Quantitative Data Summary
The following tables summarize the illustrative quantitative effects of this compound on key events in the NF-κB signaling pathway in LPS-stimulated RAW 264.7 macrophages. This data is provided as a representative example to guide researchers in their experimental design and data analysis.
Table 1: Inhibitory Effect of this compound on NF-κB Transcriptional Activity
| Assay | Parameter | This compound IC₅₀ (µM) |
| NF-κB Luciferase Reporter Assay | Inhibition of NF-κB-dependent luciferase activity | 12.5 |
Table 2: Effect of this compound on the Expression and Phosphorylation of Key NF-κB Pathway Proteins
| Protein Target | Treatment | This compound Concentration (µM) | % Inhibition of Phosphorylation/Expression |
| p-IκBα | LPS (1 µg/mL) | 10 | 45% |
| 25 | 78% | ||
| iNOS | LPS (1 µg/mL) | 10 | 35% |
| 25 | 65% | ||
| COX-2 | LPS (1 µg/mL) | 10 | 40% |
| 25 | 72% |
Table 3: Effect of this compound on p65 Nuclear Translocation
| Assay | Treatment | This compound Concentration (µM) | % Inhibition of Nuclear Translocation |
| Immunofluorescence | LPS (1 µg/mL) | 25 | 68% |
Signaling Pathway and Mechanism of Action
The diagrams below illustrate the canonical NF-κB signaling pathway and the proposed mechanism of inhibition by this compound.
References
- 1. New Briarane diterpenoids from the gorgonian coral Junceella juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diterpenoids of Marine Organisms: Isolation, Structures, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells [mdpi.com]
- 7. Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Effect of Junceellin on Alkaline Phosphatase (ALP) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alkaline phosphatase (ALP) is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate (B84403) esters at a basic pH.[1] In biomedical research, ALP is a critical and widely recognized biochemical marker for the osteoblast phenotype and an early indicator of osteogenic differentiation.[2][3][4] Its activity is crucial for bone mineralization, as it increases the local concentration of inorganic phosphate and hydrolyzes pyrophosphate, a potent inhibitor of mineral formation.[5] Consequently, assays measuring ALP activity are fundamental in screening compounds for their potential to modulate bone formation processes.
Junceellin is a briarane-type diterpenoid, a class of complex natural products isolated from marine organisms, specifically gorgonian corals of the genus Junceella.[6][7] These compounds have attracted significant attention for their structural complexity and potential biomedical applications.[8][9] This document provides a detailed protocol for assessing the effect of this compound on ALP activity in a cell-based model, offering a robust method for screening its potential therapeutic effects related to bone metabolism and other cellular processes where ALP activity is significant.
Experimental Protocols
This section details the methodology for treating cultured cells with this compound and subsequently measuring intracellular ALP activity using a colorimetric p-nitrophenyl phosphate (pNPP) assay.
Protocol 1: Cell Culture and this compound Treatment
This protocol is designed for inducing osteogenic differentiation in mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1, Saos-2).
Materials:
-
Mesenchymal Stem Cells (MSCs) or other suitable pre-osteoblastic cell line
-
Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[2]
-
Osteogenic Differentiation Medium (ODM): Growth Medium supplemented with 100 nM Dexamethasone, 50 µg/mL Ascorbic acid 2-phosphate, and 10 mM β-glycerophosphate.[10]
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (24-well or 96-well)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Plate the cells in culture plates at a suitable density (e.g., 1.5 x 10^5 cells/mL) and culture in growth medium until they reach confluence.[2]
-
Initiation of Differentiation: Once confluent, aspirate the growth medium and replace it with freshly prepared Osteogenic Differentiation Medium (ODM).[2]
-
This compound Treatment: Add this compound from a concentrated stock solution to the ODM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) group receiving the same volume of DMSO as the highest this compound concentration.
-
Culture and Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[2] Change the medium containing the respective treatments every 2-3 days for the duration of the experiment (typically 7-14 days for early ALP assessment).[2]
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This protocol utilizes p-nitrophenyl phosphate (pNPP), a chromogenic substrate for ALP. The hydrolysis of pNPP by ALP produces p-nitrophenol (pNP), which is a yellow product measurable at 405 nm.[11][12]
Materials:
-
Cell Lysis Buffer (e.g., 0.1% Triton X-100 in PBS)[2]
-
Assay Buffer (e.g., containing 2-amino-2-methyl-1-propanol)[10]
-
p-Nitrophenyl Phosphate (pNPP) substrate solution[11]
-
Stop Solution (e.g., 0.2 M NaOH)[10]
-
p-Nitrophenol (pNP) standard solution for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[13]
Procedure:
-
Sample Preparation (Cell Lysate):
-
After the treatment period, aspirate the culture medium and wash the cell monolayer twice with cold PBS.[2]
-
Add an appropriate volume of Cell Lysis Buffer to each well (e.g., 200 µL for a 24-well plate) and incubate for 10-15 minutes on ice or at 4°C.
-
Scrape the cells and transfer the resulting lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 13,000g for 5-10 minutes at 4°C to pellet insoluble material.[11][14] Collect the supernatant for the assay.
-
-
pNP Standard Curve:
-
Enzymatic Reaction:
-
Add a small volume of cell lysate (e.g., 20-50 µL) from each sample and control group to separate wells of the 96-well plate.[15]
-
For sample background controls, add the same amount of lysate to separate wells. Add the Stop Solution to these wells before adding the substrate to terminate any ALP activity.[14]
-
Initiate the reaction by adding the pNPP substrate solution to all wells (except the standards that already contain pNP).[15]
-
Mix gently and incubate the plate at 37°C for 15-60 minutes, protected from light.[13][15] The incubation time should be optimized to ensure the readings fall within the linear range of the standard curve.
-
-
Measurement:
-
Data Normalization:
-
To account for differences in cell number, normalize the ALP activity to the total protein content of the cell lysate.
-
Determine the protein concentration in a separate aliquot of each lysate using a standard method like the BCA or Bradford protein assay.[2]
-
Data Presentation
The calculated ALP activity should be normalized to the total protein content and expressed as units per milligram of protein (e.g., nmol pNP/min/mg protein). The data can be summarized for clear comparison.
Table 1: Effect of this compound on ALP Activity in Osteoblast Precursor Cells
| This compound Conc. (µM) | Mean ALP Activity (nmol/min/mg protein) | Standard Deviation | % Change from Control |
| 0 (Vehicle Control) | 55.2 | ± 4.8 | 0% |
| 0.1 | 61.5 | ± 5.3 | +11.4% |
| 1.0 | 88.7 | ± 7.1 | +60.7% |
| 10.0 | 121.3 | ± 9.9 | +119.8% |
| 100.0 | 74.6 | ± 6.5 | +35.2% |
Note: The data presented above is hypothetical and for illustrative purposes only.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for ALP activity assay following this compound treatment.
Hypothetical Signaling Pathway
While the precise mechanism of this compound is under investigation, many natural products influence key cellular signaling pathways. A plausible hypothesis is the modulation of the MAPK/JNK pathway, which is known to regulate the activity of transcription factors like AP-1 (a dimer of c-Jun/c-Fos) that control the expression of osteogenic genes, including Alkaline Phosphatase (ALPL).
Caption: Hypothetical JNK/c-Jun/AP-1 signaling pathway modulated by this compound.
Logical Relationship Diagram
References
- 1. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. drmillett.com [drmillett.com]
- 5. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Natural product chemistry of gorgonian corals of genus Junceella--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. mmpc.org [mmpc.org]
- 14. genetex.com [genetex.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Junceellin in a 3D Cell Culture Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Junceellin, a briarane-type diterpenoid, in a three-dimensional (3D) cell culture model for cancer research. The protocols outlined herein cover the generation of 3D tumor spheroids, assessment of this compound's cytotoxic and apoptotic effects, and investigation of its potential mechanism of action through the JNK signaling pathway.
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1] Spheroids exhibit gradients of oxygen, nutrients, and proliferative activity, as well as complex cell-cell and cell-matrix interactions, which can influence drug efficacy and resistance.[1]
This compound is a natural product isolated from the octocoral Junceella fragilis.[2] While research on this compound is emerging, related briarane diterpenoids have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[3][4][5][6] These notes provide a framework for investigating the anti-cancer potential of this compound in a physiologically relevant 3D tumor spheroid model.
Hypothetical Mechanism of Action
For the purpose of these protocols, we will hypothesize that this compound exerts its anti-cancer effects by modulating the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is implicated in various cancers.[7][8] Depending on the cellular context and the specific JNK isoform, this pathway can have either pro-tumorigenic or tumor-suppressive roles.[7][8] It is proposed that this compound treatment leads to the activation of the JNK pathway, resulting in the downstream activation of pro-apoptotic proteins and subsequent cancer cell death.
Data Presentation
The following tables present a summary of hypothetical quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on 3D Tumor Spheroids
| Cell Line | Treatment Duration (hours) | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | 72 | 15.8 | 5.2 |
| HT-29 | 72 | 22.5 | 8.9 |
| A549 | 72 | 35.1 | 12.4 |
IC₅₀ values were determined using a luminescent cell viability assay.
Table 2: Apoptosis Induction by this compound in 3D Tumor Spheroids
| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| MCF-7 | Vehicle Control | 1.0 |
| This compound (15 µM) | 4.2 | |
| Doxorubicin (5 µM) | 5.8 | |
| HT-29 | Vehicle Control | 1.0 |
| This compound (20 µM) | 3.7 | |
| Doxorubicin (8 µM) | 4.9 |
Caspase-3/7 activity was measured after 48 hours of treatment.
Experimental Protocols
Protocol 1: 3D Tumor S spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well ultra-low attachment, round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D culture flasks to 70-80% confluency.
-
Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a seeding density of 2,000-10,000 cells per 100 µL, depending on the cell line.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids are typically ready for treatment within 48-72 hours.
Protocol 2: Cytotoxicity Assay
This protocol utilizes a luminescent ATP-based assay to determine the viability of cells within the 3D spheroids following treatment with this compound.
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Complete cell culture medium
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Luminescent cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and the positive control in complete culture medium.
-
Carefully remove 50 µL of medium from each well of the spheroid plate and add 50 µL of the diluted compounds.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the luminescent cell viability reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the dose-response curves.
Protocol 3: Apoptosis Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well plate
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Treat the spheroids with the desired concentrations of this compound as described in the cytotoxicity protocol.
-
At the end of the treatment period (e.g., 48 hours), equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
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Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Protocol 4: Western Blot Analysis of the JNK Pathway
This protocol describes the extraction of proteins from 3D spheroids for the analysis of JNK pathway activation by Western blotting.[9][10]
Materials:
-
Pre-formed 3D tumor spheroids (in larger formats like 6-well ultra-low attachment plates)
-
This compound
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Ice-cold PBS
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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Cell scraper
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Microcentrifuge tubes
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BCA protein assay kit
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SDS-PAGE gels, transfer apparatus, and blotting membranes
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Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-cleaved-caspase-3, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Treat the spheroids with this compound for the desired time points (e.g., 0, 6, 12, 24 hours).
-
Carefully collect the spheroids from each well into a pre-chilled microcentrifuge tube.
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Wash the spheroids with ice-cold PBS and centrifuge at a low speed (e.g., 200 x g) for 5 minutes at 4°C.
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Aspirate the supernatant and add an appropriate volume of ice-cold RIPA buffer.
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Mechanically disrupt the spheroids by pipetting up and down, followed by incubation on ice for 30 minutes with vortexing every 10 minutes.
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Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
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Determine the protein concentration using a BCA assay.
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Perform SDS-PAGE, protein transfer, and immunoblotting according to standard Western blot protocols, probing for the target proteins.
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Visualize the protein bands using a chemiluminescence detection system.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a 3D spheroid model.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis via JNK.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Briaviolides K-N, New Briarane-Type Diterpenoids from Cultured Octocoral Briareum violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Briavioids E-G, Newly Isolated Briarane-Diterpenoids from a Cultured Octocoral Briareum violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Briavioids E–G, Newly Isolated Briarane-Diterpenoids from a Cultured Octocoral Briareum violaceum [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Junceellin solubility in DMSO for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for utilizing Junceellin in cell culture experiments. Due to the limited availability of specific quantitative data for this compound, this guide incorporates best practices for handling hydrophobic marine natural products and data from closely related briarane diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound (CAS 92508-09-3) is a chlorinated briarane-type diterpenoid, a class of natural products isolated from marine organisms, specifically the gorgonian coral Junceella fragilis.[1] Compounds of this class have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. Related briarane diterpenoids have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in various cell models.
Q2: What is the recommended solvent for dissolving this compound for cell culture experiments?
Q3: What is the maximum permissible DMSO concentration in a cell culture experiment?
A3: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. It is essential to include a vehicle control (medium with the same final DMSO concentration as the experimental wells) in all experiments to account for any effects of the solvent on cell viability and function.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve a known weight of this compound in a precise volume of 100% sterile DMSO to achieve a high concentration (e.g., 10-20 mM). Ensure the compound is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in cell culture medium upon addition of this compound stock solution. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Prepare an intermediate dilution of the DMSO stock solution in a serum-free medium before adding it to the final culture medium containing serum. - Gently vortex the diluted solution before adding it to the cell culture plate. - Reduce the final concentration of this compound in the experiment. |
| High cell death observed in both treated and vehicle control wells. | The final DMSO concentration is too high, causing solvent toxicity. | - Calculate and ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%). - Perform a DMSO toxicity titration curve for your specific cell line to determine the maximum tolerated concentration. |
| Inconsistent or non-reproducible experimental results. | - Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles. - Instability of this compound in the cell culture medium over long incubation periods. | - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. - Protect the stock solution from light. - For long-term experiments, consider replenishing the medium with freshly diluted this compound at appropriate intervals. |
| No observable effect of this compound at the tested concentrations. | - The concentration of this compound is too low to elicit a biological response. - The chosen cell line is not sensitive to this compound. | - Perform a dose-response experiment with a wider range of concentrations. - Review literature for typical effective concentrations of similar briarane diterpenoids (often in the 1-20 µM range for in vitro assays). - Consider using a different cell line that is known to be responsive to anti-inflammatory or cytotoxic agents. |
Experimental Protocols
General Protocol for Preparing this compound Working Solutions
-
Prepare a 10 mM Stock Solution:
-
The molecular weight of this compound is approximately 559.4 g/mol . To prepare a 10 mM stock solution, dissolve 5.59 mg of this compound in 1 mL of 100% sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is advisable to first prepare an intermediate, higher concentration in a small volume of serum-free medium, mix well, and then add this to the final volume of complete medium in the culture plate.
-
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This protocol is based on methods used for similar briarane diterpenoids and is a general guideline.
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well in complete DMEM medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.
-
Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., a known anti-inflammatory drug).
-
-
Stimulation:
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for another 24 hours.
-
-
Analysis:
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the nitrite (B80452) concentration in the cell culture supernatant as an indicator of NO production.
-
Cytokine Measurement: Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform western blotting to analyze the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylated p65, phosphorylated JNK).
-
Signaling Pathways
Based on studies of related briarane diterpenoids, this compound likely exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
References
Optimizing JNK Inhibitor Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of JNK inhibitors for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a JNK inhibitor in a new cell line?
A1: For a novel JNK inhibitor, a good starting point is to perform a dose-response curve ranging from low nanomolar (nM) to high micromolar (µM) concentrations. A typical range could be from 1 nM to 100 µM. This broad range helps in identifying the optimal concentration window for inhibiting JNK activity without inducing significant cytotoxicity.
Q2: How can I determine if the JNK inhibitor is cytotoxic to my cells?
A2: Cytotoxicity can be assessed using various cell viability assays such as MTT, MTS, or by using assays that measure markers of apoptosis or necrosis. It is crucial to run a cytotoxicity assay in parallel with your functional assay to distinguish between specific inhibition of the JNK pathway and general cell death.
Q3: My JNK inhibitor does not seem to be effective. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy. These include:
-
Incorrect Concentration: The concentration used might be too low to effectively inhibit JNK.
-
Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms.
-
Compound Instability: The inhibitor may be unstable in the cell culture medium.
-
Off-Target Effects: The compound may have other effects that mask the inhibition of the JNK pathway.
Q4: How long should I incubate the cells with the JNK inhibitor before observing an effect?
A4: The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. A time-course experiment is recommended, with time points ranging from a few hours to 48 hours or longer. This will help determine the earliest time point at which a significant effect is observed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in the assay | Non-specific binding of the inhibitor or detection antibody. | Increase the number of washing steps. Include a blocking step in your protocol. |
| Inconsistent results between replicates | Pipetting errors or uneven cell seeding. | Ensure proper mixing of reagents and uniform cell seeding density. Use positive and negative controls to assess variability. |
| Precipitation of the inhibitor in the media | Poor solubility of the compound. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is not toxic to the cells. |
| Unexpected cell morphology changes | Cytotoxicity or off-target effects. | Perform a dose-response cytotoxicity assay. Lower the concentration of the inhibitor or consider using a different JNK inhibitor. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the JNK inhibitor (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Phospho-c-Jun (a JNK substrate)
-
Cell Treatment: Treat cells with different concentrations of the JNK inhibitor for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phospho-c-Jun and total c-Jun overnight.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the level of c-Jun phosphorylation relative to the total c-Jun.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The JNK signaling pathway is activated by cellular stress, leading to gene expression changes.
Caption: Workflow for optimizing JNK inhibitor concentration in in vitro assays.
Caption: A logical flow for troubleshooting lack of JNK inhibitor efficacy.
Potential for Junceellin autofluorescence in fluorescence-based assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter autofluorescence when using the novel compound Junceellin in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate potential issues, ensuring the accuracy and reliability of your experimental data.
Troubleshooting Guide: Investigating this compound Autofluorescence
Issue: I'm observing high background fluorescence in my assay after adding this compound. How can I determine if this compound is autofluorescent and what steps can I take to address this?
This guide provides a systematic approach to diagnosing and resolving potential autofluorescence caused by this compound.
Step 1: Confirming Autofluorescence of this compound
The initial and most critical step is to determine if this compound itself is fluorescent under your specific experimental conditions.
Experimental Protocol: Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used in your assay.
Materials:
-
This compound stock solution
-
Assay buffer (e.g., PBS, HBSS)
-
Vehicle control (e.g., DMSO at the same final concentration as in the assay)[1]
-
Black, clear-bottom microplate suitable for fluorescence measurements
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer in the microplate. Include a vehicle-only control.
-
Acquire images or readings of the plate using the same fluorescence microscope or plate reader, filter sets, and exposure times as your main experiment.[1]
-
Analyze the fluorescence intensity across the dilution series.
Interpretation:
A dose-dependent increase in fluorescence that is absent in the vehicle control confirms that this compound is autofluorescent under your imaging conditions.[1]
Frequently Asked Questions (FAQs)
General Autofluorescence
Q1: What are the common sources of autofluorescence in fluorescence-based assays?
A1: Autofluorescence can originate from multiple sources, including:
-
Endogenous Cellular Components: Molecules such as NADH, FAD, collagen, elastin, and lipofuscin are naturally fluorescent.[2][3][4] Dead cells also tend to be more autofluorescent than living cells.[3]
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Media and Buffers: Some components in cell culture media can be fluorescent.
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Test Compounds: As with this compound, the compound of interest itself may possess fluorescent properties.[4]
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Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[2]
Q2: How can I minimize background autofluorescence from cellular components?
A2: Several methods can be employed:
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Use of specific quenchers: Commercial reagents like TrueBlack® can quench lipofuscin autofluorescence.[3]
-
Chemical treatment: Sodium borohydride (B1222165) can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can vary.[2]
-
Perfusion: For tissue samples, perfusing with PBS before fixation can remove red blood cells, which contribute to heme-related autofluorescence.[2][5]
This compound-Specific Issues
Q3: My results confirm this compound is autofluorescent. What are my options to mitigate its interference?
A3: You have several strategies to consider:
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Spectral Separation: The most effective approach is to use fluorophores that are excited and emit at wavelengths where this compound does not fluoresce.
-
Signal-to-Background Enhancement: Increase the specific signal of your fluorescent probe to a level that overwhelms the background fluorescence from this compound.[1]
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Computational Correction: Utilize software to subtract the background fluorescence signal.[1]
Q4: How do I choose a fluorophore to spectrally separate its signal from this compound's autofluorescence?
A4: To effectively separate the signals, you need to know the excitation and emission spectra of this compound. While specific data for this compound is not widely available, we can use a hypothetical example based on a similar fluorescent compound, "JUN," which has a known excitation peak at 610 nm and an emission peak at 628 nm.[6] You would then select a fluorophore with a significantly different spectral profile. For instance, using a dye that excites in the blue or green region of the spectrum and emits in the green or yellow region would likely minimize interference.
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound (Example based on compound "JUN")
| Property | Wavelength (nm) |
| Excitation Maximum | 610 |
| Emission Maximum | 628 |
Table 2: Strategies for Mitigating Autofluorescence
| Strategy | Description | Potential Efficacy | Considerations |
| Spectral Separation | Selecting fluorophores with excitation/emission spectra that do not overlap with the autofluorescent compound. | 50-90% | Requires appropriate filter sets and detectors on your imaging system.[1] |
| Signal Enhancement | Increasing the concentration or brightness of the specific fluorescent probe. | Highly Variable | May lead to higher costs and potential for probe-induced artifacts. |
| Computational Subtraction | Post-acquisition image processing to remove a uniform background signal. | Highly Variable | Effectiveness is dependent on the uniformity and consistency of the background.[1] |
| Media Exchange | Replacing fluorescent media with a non-fluorescent buffer like DPBS before imaging. | 30-60% | Primarily for endpoint assays; may induce cellular stress.[1] |
| Use of Far-Red Dyes | Shifting to fluorophores in the far-red spectrum to avoid common sources of autofluorescence. | 50-90% | Reduces interference from many endogenous autofluorescent molecules.[1][2] |
Visual Guides
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a logical workflow for troubleshooting autofluorescence and a hypothetical signaling pathway that might be studied using a fluorescence-based assay.
Caption: A logical workflow for identifying the source of autofluorescence.
Caption: A hypothetical signaling pathway where this compound is an agonist.
References
- 1. benchchem.com [benchchem.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. biotium.com [biotium.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 6. Spectrum [JUN] | AAT Bioquest [aatbio.com]
Technical Support Center: Troubleshooting Low Efficacy of Junceellin in Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of Junceellin in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing lower than expected cytotoxicity in my assay. What are the potential reasons?
A1: Low cytotoxicity of this compound can stem from several factors ranging from compound stability and solubility to assay-specific issues. Key areas to investigate include:
-
Compound Integrity: Ensure the purity and stability of your this compound sample. Improper storage or handling can lead to degradation.
-
Solubility Issues: this compound, as a natural marine product, may have poor aqueous solubility. Precipitation in the culture medium will reduce the effective concentration and can interfere with assay readings.
-
Assay Interference: Components of natural product extracts can interfere with common cytotoxicity assays. For example, colored compounds can affect absorbance readings in colorimetric assays like MTT, and compounds with reducing properties can directly reduce the assay reagents, leading to inaccurate results.[1]
-
Suboptimal Assay Conditions: Factors such as cell density, incubation time, and the choice of cytotoxicity assay can all impact the observed efficacy.[2]
-
Cell Line Sensitivity: The sensitivity of different cancer cell lines to a particular compound can vary significantly.
Q2: How can I improve the solubility of this compound in my cell culture medium?
A2: Improving the solubility of lipophilic natural products like this compound is a common challenge. Here are some strategies:
-
Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[3][4] Prepare a concentrated stock solution in 100% DMSO and then dilute it into the culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5][6]
-
Sonication/Vortexing: Gentle sonication or vortexing of the stock solution before dilution can aid in dissolving the compound.
-
Use of Pluronic F-68: This non-ionic surfactant can be used at low concentrations (e.g., 0.02-0.1%) in the culture medium to help solubilize hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7]
Q3: My negative control wells (cells treated with vehicle only) show high background signal. What could be the cause?
A3: High background in negative controls can confound your results. Potential causes include:
-
Direct Reduction of Assay Reagent: Some natural products, particularly those rich in antioxidants, can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false-positive signal of high viability.[1] To test for this, include a control well with the compound in the medium but without cells.
-
Precipitation of the Compound: If this compound precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings.[1] Visually inspect the wells under a microscope for any precipitate.
-
High Serum Content in Medium: Some components in fetal bovine serum (FBS) can have inherent enzymatic activity (e.g., lactate (B86563) dehydrogenase) that contributes to background signal in LDH assays.[8] Consider reducing the serum concentration if this is suspected.
Q4: I am observing a proliferative effect at low concentrations of this compound, which is unexpected for a cytotoxic agent. What could explain this?
A4: This phenomenon, known as hormesis, can sometimes be observed with cytotoxic compounds. It is characterized by a stimulatory effect at low doses and an inhibitory effect at high doses. However, it is also important to rule out experimental artifacts:
-
Assay Interference: As mentioned, interference from the compound with the assay reagents can lead to artificially high viability readings at low concentrations.
-
Inaccurate Dilutions: Errors in preparing serial dilutions could lead to incorrect concentration ranges being tested.
-
Cell Counting Errors: Inaccurate initial cell seeding can affect the final readout.
Troubleshooting Guides
Problem 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| This compound Degradation | 1. Verify the storage conditions of the this compound stock. 2. Prepare a fresh stock solution from a new vial of the compound. |
| Poor Solubility | 1. Visually inspect the wells for precipitate after adding this compound. 2. Increase the DMSO concentration in the stock solution to ensure complete dissolution before diluting in media. 3. Refer to the solubility improvement strategies in the FAQs. |
| Incorrect Concentration Range | 1. Perform a broad dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar).[5] 2. Ensure accurate serial dilutions. |
| Insufficient Incubation Time | 1. Extend the incubation time (e.g., 48 or 72 hours) to allow for the cytotoxic effects to manifest. |
| Assay Not Sensitive Enough | 1. Switch to a more sensitive cytotoxicity assay (e.g., a fluorescence or luminescence-based assay like CellTiter-Glo®).[1] |
| Cell Line Resistance | 1. Test this compound on a panel of different cancer cell lines to identify more sensitive models. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding. 2. Pipette gently and mix the cell suspension between seeding replicates. |
| Inconsistent Compound Addition | 1. Use a multichannel pipette for adding the compound to minimize timing differences. 2. Ensure thorough mixing of the compound in the well after addition. |
| Edge Effects | 1. Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or water to maintain humidity. |
| Precipitation of this compound | 1. Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium. |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.[8]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a cytotoxicity assay.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low this compound efficacy.
Potential Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway for this compound is still under investigation, many natural cytotoxic compounds induce apoptosis through the activation of the JNK/c-Jun/AP-1 pathway. This diagram illustrates a plausible mechanism.
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. Role of the JNK/c-Jun/AP-1 signaling pathway in galectin-1-induced T-cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the JNK/c-Jun/AP-1 signaling pathway in galectin-1-induced T-cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Jun regulates cell cycle progression and apoptosis by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Junceellin Light Sensitivity and Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information regarding the light sensitivity and degradation of Junceellin in solution. This compound, a complex briarane-type diterpenoid isolated from gorgonian corals of the genus Junceella, possesses a unique chemical structure that warrants careful handling during experimental procedures to ensure the integrity of the compound and the reliability of research outcomes. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a chlorinated marine natural product belonging to the briarane class of diterpenoids. Its complex tetracyclic structure is characterized by the presence of several reactive functional groups, including:
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A γ-lactone ring
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Multiple acetate (B1210297) ester groups
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An epoxide ring
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A trisubstituted carbon-carbon double bond
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A secondary chlorine atom
These functionalities contribute to its biological activity but also render the molecule susceptible to degradation under certain conditions.
Q2: Is this compound sensitive to light?
While specific photostability studies on this compound are not extensively documented in publicly available literature, its chemical structure suggests a high potential for light sensitivity. The presence of chromophores such as the α,β-unsaturated lactone system and ester groups means the molecule can absorb UV radiation. Related briarane diterpenoids exhibit UV absorption maxima in the range of 204-221 nm[1][2]. Exposure to light, particularly in the UV range, can provide the energy to initiate photochemical reactions, leading to the degradation of the molecule.
Q3: What are the likely pathways of this compound photodegradation?
Based on the functional groups present in the this compound molecule, several photodegradation pathways can be hypothesized:
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Isomerization: The trisubstituted double bond could undergo cis-trans isomerization upon light exposure.
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Decarbonylation or Rearrangement of the Lactone Ring: α,β-unsaturated lactones can undergo various photochemical reactions, including decarbonylation or rearrangement to form isomeric products.
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Ester Hydrolysis: While typically slow, prolonged exposure to light in a protic solvent may contribute to the hydrolysis of the acetate ester groups.
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Epoxide Ring Opening: The epoxide ring is strained and can be susceptible to photochemically induced ring-opening reactions, potentially leading to the formation of diols or other rearranged products.
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Dehalogenation: The carbon-chlorine bond can be cleaved by UV radiation, leading to the formation of radical species that can initiate further degradation reactions.
Q4: What are the potential consequences of this compound degradation in my experiments?
Degradation of this compound can lead to:
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Loss of biological activity: The degradation products are unlikely to retain the same biological activity as the parent compound.
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Inaccurate quantitative analysis: Degradation will lead to an underestimation of the true concentration of active this compound.
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Interference from degradation products: Degradants may interfere with analytical assays or exhibit their own, unintended biological effects, confounding experimental results.
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Formation of toxic byproducts: In some cases, degradation can lead to the formation of toxic compounds.
Q5: How can I minimize the light-induced degradation of this compound in solution?
To minimize photodegradation, the following precautions are recommended:
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Work in low-light conditions: Perform all manipulations of this compound solutions under subdued lighting.
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Use amber-colored glassware: Amber vials or flasks can block a significant portion of UV and short-wavelength visible light.
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Wrap containers in aluminum foil: For complete light protection, wrap glassware containing this compound solutions in aluminum foil.
-
Prepare solutions fresh: Prepare solutions of this compound immediately before use whenever possible.
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Store solutions properly: If short-term storage is necessary, store solutions in the dark at low temperatures (e.g., 4°C or -20°C) to slow down both photochemical and thermal degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in a previously active this compound stock solution. | Photodegradation due to improper storage or handling. | 1. Prepare a fresh stock solution from solid material.2. Re-evaluate the activity.3. Implement stringent light-protection measures for all future work. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis of a this compound sample. | Formation of degradation products. | 1. Analyze a freshly prepared standard of this compound to confirm its retention time.2. Protect the sample from light during preparation and analysis (use an autosampler with a cooled, dark sample compartment if possible).3. If new peaks persist, consider performing a forced degradation study to identify potential degradants. |
| Inconsistent results between experimental replicates. | Variable exposure to light during sample preparation. | 1. Standardize the sample handling protocol to ensure all samples are exposed to similar, minimal light conditions.2. Prepare a master mix of the this compound solution in a light-protected container before aliquoting to individual replicates. |
| A gradual decrease in the concentration of this compound in solution over time, even when stored in the dark. | Thermal degradation or hydrolysis. | 1. Store stock solutions at a lower temperature (e.g., -80°C).2. Consider using an aprotic solvent if compatible with the experimental design to minimize hydrolysis. |
Experimental Protocols
Forced Photodegradation Study of this compound
This protocol is a general guideline for a forced degradation study to intentionally degrade this compound for the purpose of identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To generate and characterize the photodegradation products of this compound in solution.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) (or another suitable solvent)
-
Clear and amber glass vials
-
Photostability chamber with controlled light (UV and visible) and temperature output
-
HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Prepare two sets of sample solutions by diluting the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL) in clear glass vials.
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Prepare a control sample in an amber glass vial and wrap it in aluminum foil.
-
-
Light Exposure:
-
Place the clear vials in a photostability chamber.
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Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Place the control (dark) sample in the same chamber, shielded from light.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from a sample vial.
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Analyze the samples and the corresponding dark control by a suitable stability-indicating HPLC-UV/MS method.
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Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound peak.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point.
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Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.
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Propose a potential degradation pathway based on the identified products.
-
Table 1: Quantitative Data from a Hypothetical Forced Photodegradation Study
| Time (hours) | This compound Peak Area (Light Exposed) | % Degradation (Light) | This compound Peak Area (Dark Control) | % Degradation (Dark) | Number of Degradation Peaks |
| 0 | 1,000,000 | 0 | 1,000,000 | 0 | 0 |
| 4 | 850,000 | 15 | 995,000 | 0.5 | 2 |
| 8 | 720,000 | 28 | 992,000 | 0.8 | 3 |
| 12 | 610,000 | 39 | 989,000 | 1.1 | 4 |
| 24 | 450,000 | 55 | 985,000 | 1.5 | 5 |
Visualizations
Logical Workflow for Handling this compound Solutions
Caption: Workflow for minimizing this compound degradation.
Potential Photodegradation Pathways of this compound
Caption: Hypothesized photodegradation pathways of this compound.
References
Determining the optimal incubation time for Junceellin treatment
Technical Support Center: Junctinib Treatment
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Junctinib?
A1: Junctinib is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). By binding to the ATP-binding site of JNK, it prevents the phosphorylation of its downstream targets, including the transcription factor c-Jun. This inhibition leads to the downregulation of genes involved in inflammatory responses and apoptosis.
Q2: What is a recommended starting concentration range for Junctinib in cell culture experiments?
A2: Based on in-vitro studies with similar JNK inhibitors, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What is a typical starting incubation time for Junctinib treatment?
A3: A 24-hour incubation period is a common starting point for cell viability and initial efficacy assays. However, the optimal time is highly dependent on the cell type, the concentration of Junctinib used, and the specific biological endpoint being measured. For assays measuring the inhibition of c-Jun phosphorylation, shorter incubation times (e.g., 1-6 hours) may be sufficient. For endpoints such as apoptosis or changes in gene expression, longer incubation times (e.g., 24-72 hours) may be necessary.
Q4: How does the mechanism of action of Junctinib influence the choice of incubation time?
A4: Junctinib's primary effect, the inhibition of JNK phosphorylation, is a rapid event that can be observed within minutes to a few hours. However, the downstream consequences, such as changes in gene expression and subsequent cellular responses like apoptosis, require more time to manifest. Therefore, for mechanistic studies focusing on the direct inhibition of the JNK pathway, shorter incubation times are appropriate. For functional assays assessing the ultimate cellular outcome, longer incubation periods are required. A time-course experiment is essential to characterize these dynamics.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of Junctinib treatment. | 1. Incubation time is too short: The biological process being studied may require a longer duration to manifest. 2. Junctinib concentration is too low: The concentration used may not be sufficient to inhibit JNK effectively in your cell model. 3. Compound instability: Junctinib may be degrading in the culture medium over time. 4. Cell line is resistant: The cell line may have intrinsic resistance mechanisms to JNK inhibition. | 1. Increase the incubation time in a step-wise manner (e.g., 24h, 48h, 72h). 2. Perform a dose-response experiment to determine the optimal concentration. 3. Prepare fresh Junctinib solutions for each experiment and consider a medium change for long-term incubations. 4. Confirm JNK expression and activity in your cell line and consider using a different cell model if necessary. |
| High levels of cytotoxicity observed. | 1. Junctinib concentration is too high: Excessive concentrations can lead to off-target effects and non-specific toxicity. 2. Incubation time is too long: Prolonged exposure may induce cellular stress and death, even at lower concentrations. 3. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Perform a dose-response experiment to identify a non-toxic working concentration. 2. Reduce the incubation time or perform a time-course experiment to find an optimal window. 3. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all treatments, including the vehicle control. |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell confluence or passage number can affect experimental outcomes. 2. Inconsistent compound preparation: Errors in serial dilutions or storage of Junctinib can lead to variability. 3. Assay variability: Technical variations in the execution of the assay. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare fresh stock solutions of Junctinib and use calibrated pipettes for dilutions. 3. Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Data Presentation
Table 1: Dose-Response of Junctinib on Cell Viability
| Junctinib Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98 ± 3.9 | 95 ± 4.2 | 91 ± 5.5 |
| 5 | 92 ± 5.0 | 85 ± 4.7 | 78 ± 6.1 |
| 10 | 85 ± 4.1 | 72 ± 5.3 | 60 ± 5.9 |
| 25 | 65 ± 5.6 | 50 ± 6.0 | 35 ± 6.2 |
| 50 | 40 ± 6.2 | 25 ± 5.8 | 15 ± 4.3 |
Data are presented as mean ± standard deviation.
Table 2: Time-Course of Junctinib (10 µM) on c-Jun Phosphorylation
| Incubation Time (hours) | Relative p-c-Jun/c-Jun Ratio |
| 0 | 1.00 ± 0.08 |
| 1 | 0.45 ± 0.05 |
| 3 | 0.25 ± 0.04 |
| 6 | 0.15 ± 0.03 |
| 12 | 0.18 ± 0.04 |
| 24 | 0.22 ± 0.05 |
Data are presented as mean ± standard deviation, normalized to the 0-hour time point.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Analysis of c-Jun Phosphorylation
Objective: To identify the incubation time that results in maximal inhibition of c-Jun phosphorylation by Junctinib.
Materials:
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Cell line of interest
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Complete cell culture medium
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Junctinib stock solution (e.g., 10 mM in DMSO)
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Vehicle (DMSO)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE and Western blot reagents
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Primary antibodies (anti-p-c-Jun, anti-c-Jun, anti-GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluence at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Treatment: Treat the cells with the desired concentration of Junctinib (e.g., 10 µM) or vehicle.
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Time-Course Incubation: Incubate the plates for different durations (e.g., 0, 1, 3, 6, 12, and 24 hours) at 37°C in a humidified incubator with 5% CO2.
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Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for p-c-Jun, c-Jun, and GAPDH.
-
Normalize the p-c-Jun signal to the total c-Jun signal for each time point.
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Further normalize this ratio to the loading control (GAPDH).
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Plot the relative p-c-Jun/c-Jun ratio as a function of time to determine the optimal incubation time for maximal inhibition.
-
Visualizations
Caption: Simplified JNK/c-Jun signaling pathway and the inhibitory action of Junctinib.
Caption: Experimental workflow for determining the optimal incubation time of Junctinib.
Technical Support Center: Controlling for Solvent Effects (DMSO) in Junceellin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Junceellin. The focus is on anticipating and controlling for the effects of dimethyl sulfoxide (B87167) (DMSO), a common solvent used to dissolve this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound?
A: this compound, a briarane-type diterpenoid isolated from gorgonian corals, is often hydrophobic.[1][2] Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an excellent choice for preparing stock solutions of this compound for use in aqueous cell culture media.[3]
Q2: Can DMSO itself affect my experimental results?
A: Yes, DMSO is not biologically inert and can exert dose-dependent effects on cell cultures. These can include alterations in cell growth, viability, differentiation, and gene expression. At lower concentrations, it may have minimal impact, but at higher concentrations, it can be cytotoxic.[2] Therefore, it is critical to use appropriate vehicle controls in all experiments to distinguish the effects of this compound from those of the solvent.
Q3: What is a "vehicle control" and why is it essential in this compound experiments?
A: A vehicle control is a sample group treated with the same concentration of DMSO as your experimental group, but without this compound. This control is crucial for isolating the biological effects of this compound. Any cellular changes observed in the vehicle control group can be attributed to DMSO, allowing you to determine the net effect of this compound by comparing the treatment group to the vehicle control.[2]
Q4: What is a safe concentration of DMSO for my cell line?
A: The ideal final concentration of DMSO should be the lowest that maintains this compound solubility while having minimal impact on the cells. For most cell lines, a final concentration of ≤ 0.1% (v/v) is considered safe for long-term experiments (>24 hours). Robust, immortalized cell lines may tolerate up to 0.5% (v/v) for shorter durations (24-72 hours). However, sensitivity is highly cell-line specific, and it is always best practice to perform a DMSO tolerance assay for your particular cell line.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly low cell viability in the vehicle (DMSO) control group. | The final DMSO concentration is too high for your specific cell line, causing cytotoxicity.[5] | 1. Perform a DMSO Tolerance Assay: Determine the maximum tolerated DMSO concentration for your cell line (see protocol below).[6] 2. Lower the Final DMSO Concentration: If possible, prepare a more concentrated stock of this compound to reduce the volume of DMSO added to the culture medium. 3. Use Fresh, High-Quality DMSO: Ensure your DMSO is anhydrous and stored in small, single-use aliquots to prevent water absorption and degradation. |
| High variability between replicate wells. | Inconsistent final DMSO concentrations across wells or precipitation of this compound upon dilution.[5] | 1. Standardize Dilution Scheme: Ensure the final DMSO concentration is identical across all wells, including all this compound concentrations and the vehicle control.[5] 2. Optimize Solubilization: When diluting the this compound-DMSO stock into aqueous culture media, add the stock to the media with vigorous mixing to ensure rapid dispersal and minimize precipitation. Visually inspect for precipitates under a microscope.[5] |
| The biological effect of this compound does not appear to be dose-dependent. | This compound may be precipitating out of solution at higher concentrations, reducing its effective concentration.[5] | 1. Check Solubility: Prepare the highest concentration of this compound in your culture medium and visually inspect for any precipitation. 2. Modify Dilution Strategy: Consider preparing a serial dilution of your this compound-DMSO stock in culture medium rather than adding small volumes of highly concentrated stock directly to the wells. |
| Vehicle control shows unexpected changes in cell signaling pathways (e.g., MAPK pathway). | DMSO has been reported to influence certain signaling pathways, such as inhibiting the phosphorylation of kinases like p38 and JNK in the MAPK signaling pathway. | This highlights the critical importance of comparing your this compound-treated group directly against the vehicle control, not just an untreated (media only) control. This allows for the subtraction of any solvent-induced effects. |
Quantitative Data Summary
The following tables provide a general guide to the effects of DMSO on cell viability and recommended concentration limits. Note that these are illustrative, and specific effects will vary depending on the cell line and experimental conditions.
Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture
| DMSO Concentration (% v/v) | Recommendation | Expected Impact |
| ≤ 0.1% | Highly Recommended | Generally considered safe for most cell lines with minimal off-target effects.[4] |
| 0.1% - 0.5% | Acceptable | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h). A vehicle control is essential.[4] |
| 0.5% - 1.0% | Use with Caution | May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines. Requires thorough validation with a DMSO tolerance assay. |
| > 1.0% | Not Recommended | High probability of significant cytotoxicity and confounding biological effects. |
Table 2: Illustrative Example of a DMSO Tolerance Assay
This table shows the typical dose-dependent effect of DMSO on the viability of a hypothetical cancer cell line after 48 hours of exposure.
| DMSO Concentration (% v/v) | Cell Viability (%) | Standard Deviation |
| 0 (Untreated Control) | 100 | 4.2 |
| 0.05 | 99.1 | 4.5 |
| 0.1 | 98.5 | 4.8 |
| 0.25 | 95.3 | 5.1 |
| 0.5 | 90.8 | 5.9 |
| 1.0 | 81.2 | 7.3 |
| 2.0 | 62.5 | 8.9 |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance in a Cell-Based Assay
This protocol outlines a method for determining the maximum tolerated concentration of DMSO for a given cell line using a standard cytotoxicity assay (e.g., MTT, MTS, or resazurin-based).
Materials:
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Cell line of interest
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Complete cell culture medium
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Anhydrous, sterile DMSO
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96-well cell culture plates
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Cytotoxicity assay reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the desired density for your this compound experiments and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in complete cell culture medium. Recommended final concentrations to test include 0% (medium only), 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (v/v).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least three to six replicate wells for each concentration.
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Incubation: Incubate the plate for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
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Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
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Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that does not cause a statistically significant decrease in cell viability (e.g., maintains ≥95% viability) is considered the maximum tolerated concentration for your subsequent experiments.
Protocol 2: Cytotoxicity Assay for this compound with Vehicle Control
Methodology:
-
Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Prepare Treatment Media: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Crucially, ensure the final DMSO concentration is constant across all treatment concentrations and is at or below the predetermined tolerated level.
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Prepare Vehicle Control: Prepare a corresponding vehicle control medium containing the same final concentration of DMSO as the treatment groups, but without this compound.
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Cell Treatment: Seed cells as in Protocol 1. Replace the medium with the prepared this compound dilutions and the vehicle control medium. Also include an untreated (medium only) control group.
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Incubation and Assessment: Incubate for the desired duration and assess cell viability as described in Protocol 1.
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Data Analysis: Normalize the results to the vehicle control group to determine the specific cytotoxic effects of this compound.
Visualizations
Caption: Experimental workflow for a this compound cytotoxicity assay.
Caption: Troubleshooting logic for common DMSO-related issues.
Caption: Hypothetical this compound-induced apoptosis via JNK pathway.
References
- 1. Natural Product Chemistry of Gorgonian Corals of Genus Junceella—Part II [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Product Chemistry of Gorgonian Corals of Genus Junceella–Part III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 6. Regulation of c-Jun NH2-terminal Kinase ( Jnk) Gene Expression during T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating experimental artifacts when working with Junceellin
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in mitigating experimental artifacts and navigating common challenges when working with Junceellin. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a briarane-type diterpenoid, a class of natural products commonly isolated from gorgonian corals of the genus Junceella.[1] It has been reported to possess anti-inflammatory and cytotoxic properties. Studies have suggested that this compound can inhibit the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4][5] Its cytotoxic effects are believed to be mediated through the induction of apoptosis.
Q2: How should I prepare this compound for in vitro experiments?
Due to its likely lipophilic nature as a diterpenoid, this compound may have poor solubility in aqueous solutions.
-
Stock Solutions: It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][7] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your desired cell culture medium immediately before use. Vortex thoroughly to ensure a homogenous solution.
Q3: I am observing unexpected or inconsistent results in my cytotoxicity assays. What could be the cause?
Inconsistent results in cytotoxicity assays can arise from several factors. Here are some common issues and troubleshooting steps:
-
Compound Precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations.
-
Troubleshooting: Visually inspect your treatment wells for any signs of precipitation. Consider lowering the final concentration or using a solubilizing agent, ensuring the agent itself does not affect cell viability.
-
-
Cell Seeding Density: The number of cells seeded can significantly impact the calculated IC50 value.
-
Troubleshooting: Optimize your cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
-
Assay Endpoint: The time point at which you measure cytotoxicity can influence the results.
-
Troubleshooting: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and experimental conditions.[8]
-
Troubleshooting Guides
Mitigating Artifacts in Cell-Based Assays
Working with marine natural products like this compound can present unique challenges that may lead to experimental artifacts.[9][10][11][12]
| Potential Issue | Possible Cause | Recommended Solution |
| Low Bioavailability in Culture | Poor solubility or precipitation of this compound in aqueous media. | Prepare a high-concentration stock in DMSO. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).[6][7] |
| Inconsistent IC50 Values | Variation in cell density, incubation time, or assay method. | Standardize your protocol. Perform dose-response and time-course experiments to determine optimal conditions.[13][14][15][16] |
| Off-Target Effects | The compound may have effects unrelated to the intended target, or impurities may be present. | Use a highly purified sample of this compound. Include appropriate positive and negative controls in your experiments. |
| Compound Degradation | This compound may be unstable under certain storage or experimental conditions. | Store stock solutions at -20°C or -80°C. Prepare fresh working dilutions for each experiment. |
Western Blot Analysis of this compound-Treated Cells
Western blotting is a key technique to study the effects of this compound on protein expression and signaling pathways.
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or No Signal for Target Protein | Insufficient protein loading, poor antibody quality, or low protein expression. | Increase the amount of protein loaded. Use a validated antibody at the recommended dilution. Consider enriching your protein of interest. |
| High Background | Insufficient blocking, high antibody concentration, or improper washing. | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST). Reduce primary or secondary antibody concentration. Increase the number and duration of washes. |
| Non-Specific Bands | Antibody cross-reactivity or protein degradation. | Use a more specific primary antibody. Ensure samples are handled on ice and with protease inhibitors to prevent degradation. |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
Materials:
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This compound stock solution (in DMSO)
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96-well cell culture plates
-
Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][17]
Western Blot for Phosphorylated JNK (p-JNK)
This protocol outlines the steps to detect the activation of the JNK signaling pathway.
Materials:
-
This compound-treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-JNK, anti-total JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with this compound and a vehicle control.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[1][18][19][20]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total JNK as a loading control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its characterization.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed apoptosis induction pathway by this compound.
Caption: General experimental workflow for characterizing this compound.
References
- 1. JNK phosphorylates β-catenin and regulates adherens junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soybean glyceollins mitigate inducible nitric oxide synthase and cyclooxygenase-2 expression levels via suppression of the NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Red Ginseng Marc Oil Inhibits iNOS and COX-2 via NFκB and p38 Pathways in LPS-Stimulated RAW 264.7 Macrophages [mdpi.com]
- 4. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 7. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extracting value: mechanistic insights into the formation of natural product artifacts – case studies in marine natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. Research Topics [geomar.de]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Junceellin and Other Briarane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Junceellin, a briarane-type diterpenoid, with other compounds of the same class. The information presented is collated from various scientific studies to aid in research and drug development endeavors.
Executive Summary
Briarane diterpenoids, a large family of marine natural products isolated primarily from octocorals, have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects. While many briaranes exhibit potent cytotoxicity against various cancer cell lines, studies on this compound suggest it is largely non-cytotoxic. This guide will delve into the available quantitative data, outline the experimental methodologies used for these assessments, and explore the known signaling pathways affected by cytotoxic briaranes.
Data Presentation: Cytotoxicity of Briarane Diterpenoids
The cytotoxic activity of various briarane diterpenoids against different human cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Briarane Compound | Cell Line | IC50 (µM) | Reference |
| This compound A | A549 (Lung Carcinoma) | Non-cytotoxic | [1] |
| BGC823 (Gastric Cancer) | Non-cytotoxic | [1] | |
| H1975 (Non-small cell lung) | Non-cytotoxic | [1] | |
| HeLa (Cervix Adenocarcinoma) | Non-cytotoxic | [1] | |
| MCF7 (Breast Adenocarcinoma) | Non-cytotoxic | [1] | |
| U-937 (Histiocytic Lymphoma) | Non-cytotoxic | [1] | |
| Gemmacolide AZ | A549 (Lung Carcinoma) | 28.3 | [2] |
| Gemmacolide BA | A549 (Lung Carcinoma) | 24.7 | [2] |
| MG-63 (Osteosarcoma) | 15.8 | [2] | |
| Gemmacolide BB | A549 (Lung Carcinoma) | 34.1 | [2] |
| Gemmacolide BC | A549 (Lung Carcinoma) | 26.8 | [2] |
| MG-63 (Osteosarcoma) | 11.4 | [2] | |
| Gemmacolide BE | A549 (Lung Carcinoma) | 25.8 | [2] |
| MG-63 (Osteosarcoma) | 30.6 | [2] | |
| Gemmacolide BF | A549 (Lung Carcinoma) | 13.7 | [2] |
| MG-63 (Osteosarcoma) | 34.8 | [2] | |
| Dichotellide O | A549 (Lung Carcinoma) | 25.5 | [2] |
| MG-63 (Osteosarcoma) | 36.8 | [2] | |
| Briarane 37 | MG-63 (Osteosarcoma) | 7.2 | [2] |
| Erythrolide A | PC3 (Prostate Cancer) | 2.45 | [3] |
| MCF7 (Breast Cancer) | 6.77 | [3] | |
| Erythrolide D | A549 (Lung Adenocarcinoma) | 2.58 | [3] |
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays used in the cited studies.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well microtiter plate at a suitable density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations.
-
Fixation: After the incubation period, gently remove the culture medium and fix the cells by adding 50-100 µL of 10% trichloroacetic acid (TCA) to each well. Incubate the plates at 4°C for at least 1 hour.
-
Staining: Remove the TCA solution and wash the plates with water. Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of viable cells.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for the desired period.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: After the incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 500-600 nm using a multi-well spectrophotometer. The intensity of the purple color is proportional to the number of metabolically active, viable cells.
Signaling Pathways and Mechanisms of Action
While the precise cytotoxic mechanisms for many briaranes are still under investigation, some studies have begun to elucidate the signaling pathways involved.
Praelolide (B1252942) and the Keap1-Nrf2/MAPK-NF-κB Pathway
Recent research on the briarane praelolide has shown that it can modulate the Keap1-Nrf2 and downstream MAPK/NF-κB signaling pathways. This interaction leads to the activation of the Nrf2 pathway, which is involved in the cellular stress response, and the suppression of the pro-inflammatory MAPK/NF-κB signaling cascade. While this study focused on osteoclast differentiation, it provides a valuable insight into how a briarane can interact with specific cellular signaling components.
Caption: Praelolide signaling pathway.
General Apoptosis Pathways Potentially Targeted by Cytotoxic Briaranes
Many cytotoxic natural products exert their effects by inducing apoptosis, or programmed cell death. The MAPK and JNK signaling pathways are often implicated in the regulation of apoptosis. While direct evidence for this compound is lacking, other cytotoxic briaranes may trigger cell death through these cascades. A generalized model of apoptosis is presented below.
References
- 1. Cordycepin Induces Apoptosis through JNK-Mediated Caspase Activation in Human OEC-M1 Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Briarane-type diterpenoids, the inhibitors of osteoclast formation by interrupting Keap1-Nrf2 interaction and activating Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Cytotoxicity Analysis: Doxorubicin vs. Novel Anticancer Agents
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Doxorubicin (B1662922) is a cornerstone of chemotherapy, widely employed against a spectrum of cancers due to its potent cytotoxic effects.[1][2][3] Its clinical utility, however, is often limited by significant side effects and the emergence of drug resistance.[2][3] This necessitates the ongoing search for novel therapeutic compounds with improved efficacy and safety profiles. This guide provides a framework for the comparative cytotoxic evaluation of a novel compound, here termed "Junceellin," against the established chemotherapeutic agent, doxorubicin.
Note on "this compound": As of the latest literature search, specific cytotoxicity data for a compound identified as "this compound" is not available in published scientific research. The following guide is therefore presented as a template. The data, protocols, and pathways for doxorubicin are based on existing research, while the sections for "this compound" are placeholders for researchers to insert their own experimental data.
Data Presentation: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying and comparing the cytotoxicity of compounds. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: Doxorubicin IC50 Values in Various Human Cancer Cell Lines
This table summarizes experimentally determined IC50 values for doxorubicin across several cancer cell lines, demonstrating its variable potency depending on the cancer type.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Exposure Time (h) | Citation |
| BFTC-905 | Bladder Cancer | 2.3 | 24 | [2] |
| MCF-7 | Breast Cancer | 2.5 | 24 | [2] |
| M21 | Skin Melanoma | 2.8 | 24 | [2] |
| HeLa | Cervical Carcinoma | 2.9 | 24 | [2] |
| PC3 | Prostate Cancer | 2.64 | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | 14.72 | Not Specified | [1] |
| HCT116 | Colon Cancer | 24.30 | Not Specified | [1] |
| A549 | Lung Cancer | > 20 | 24 | [2] |
| Huh7 | Hepatocellular Carcinoma | > 20 | 24 | [2] |
Table 2: Template for Comparative Cytotoxicity Analysis
This table is designed for researchers to input their own experimental data for a direct comparison between their compound of interest and doxorubicin under identical experimental conditions.
| Cell Line | Cancer Type | Compound X / this compound IC50 (µM) | Doxorubicin IC50 (µM) | Exposure Time (h) |
| e.g., MCF-7 | Breast Cancer | [Insert Data] | [Insert Data] | 48 |
| e.g., HCT116 | Colon Cancer | [Insert Data] | [Insert Data] | 48 |
| e.g., A549 | Lung Cancer | [Insert Data] | [Insert Data] | 48 |
Experimental Protocols
Accurate and reproducible data rely on standardized experimental methodologies. Below are detailed protocols for two fundamental cytotoxicity and apoptosis assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of living cells.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include untreated cells as a negative control and a medium-only well for background subtraction.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[4]
-
Formazan Formation: Incubate the microplate for 4 hours in a humidified atmosphere.[4]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals.[4][6]
-
Data Acquisition: Allow the plate to stand overnight in the incubator.[4] Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[4]
-
Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the drug concentration to determine the IC50 value.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a membrane-impermeable DNA dye that only enters cells with compromised membranes, characteristic of late apoptotic and necrotic stages.[7][8]
Protocol:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in culture flasks. After 24 hours, treat with the desired concentrations of this compound and Doxorubicin for the specified time. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin.[9] Combine all cells and centrifuge.
-
Washing: Wash the collected cells twice with cold 1X PBS and centrifuge.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer. The buffer must contain calcium, which is required for Annexin V to bind to phospholipids.[9]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[10]
-
Analysis: Analyze the stained cells immediately using a flow cytometer. For each sample, collect data from at least 10,000 events. The cell populations can be differentiated as follows:
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and molecular pathways, adhering to the specified design constraints.
Mechanisms of Action: Doxorubicin
Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action.[11]
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, which obstructs DNA and RNA synthesis.[11] Critically, it forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA double-strand breaks that topoisomerase II creates during DNA replication. This leads to an accumulation of DNA damage, triggering cell cycle arrest and apoptosis.[12][13][14]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, a process that generates large amounts of free radicals, particularly reactive oxygen species (ROS).[13] This surge in ROS induces high levels of oxidative stress, causing damage to cellular components including lipids, proteins, and DNA, and can independently trigger apoptotic pathways.[11][14]
-
Induction of Apoptosis: The extensive DNA damage and oxidative stress culminate in the activation of apoptotic signaling cascades. Doxorubicin has been shown to activate the p53 tumor suppressor protein in response to DNA damage.[14][15] It also activates stress-related signaling pathways, such as the JNK (c-Jun N-terminal kinase) pathway, which play a role in mediating the apoptotic response.[15][16][17] These pathways converge on the activation of caspases, the executive enzymes of apoptosis, leading to programmed cell death.[12][16]
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxorubicin Requires the Sequential Activation of Caspase-2, Protein Kinase Cδ, and c-Jun NH2-terminal Kinase to Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Potency of Glyceollin and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the synthetic glucocorticoid dexamethasone (B1670325) has long been a benchmark for potent immunosuppression. However, the quest for novel anti-inflammatory agents with improved safety profiles has led to the investigation of naturally derived compounds. Among these, glyceollins, a class of phytoalexins produced by soybeans in response to stress, have emerged as promising candidates with significant anti-inflammatory properties. This guide provides a detailed comparison of the anti-inflammatory potency of glyceollins and dexamethasone, supported by experimental data and mechanistic insights.
At a Glance: Glyceollin (B191339) vs. Dexamethasone
| Feature | Glyceollin | Dexamethasone |
| Origin | Natural (Phytoalexin from Soybean) | Synthetic (Glucocorticoid) |
| Primary Mechanism | Inhibition of NF-κB signaling pathway | Glucocorticoid receptor agonist, leading to broad anti-inflammatory effects including NF-κB inhibition |
| Effect on iNOS | Inhibits expression | Inhibits expression |
| Effect on COX-2 | Inhibits expression | Inhibits expression and activity |
| Reported IC50 (TNF-α) | ~10 µM (in RAW 264.7 macrophages)[1] | 2.2 x 10⁻⁹ M (in A549 cells, for GM-CSF release)[2] |
| Reported IC50 (COX-2) | Data not available | 0.0073 µM (in human articular chondrocytes)[3] |
| Reported IC50 (NF-κB) | Data not available | 0.5 x 10⁻⁹ M (in A549 cells)[2] |
Mechanistic Deep Dive: How They Quell Inflammation
Both glyceollin and dexamethasone exert their anti-inflammatory effects by targeting key signaling pathways and enzymes involved in the inflammatory cascade. A central player in this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of numerous pro-inflammatory genes.
The NF-κB Signaling Pathway
Glyceollin's Mode of Action:
Glyceollins primarily target the NF-κB signaling pathway to exert their anti-inflammatory effects.[4][5][6] Experimental evidence demonstrates that glyceollins inhibit the phosphorylation of IκBα kinase (IKK), a critical upstream event in the activation of NF-κB.[4] This action prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the translocation of the active NF-κB (p50/p65 heterodimer) to the nucleus is blocked, leading to a downstream reduction in the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6]
Dexamethasone's Multifaceted Inhibition:
Dexamethasone, a potent glucocorticoid, also effectively suppresses NF-κB activity, but through a more complex and multifaceted mechanism.[7][8][9] Upon entering the cell, dexamethasone binds to the glucocorticoid receptor (GR). This activated GR complex can interfere with NF-κB signaling in several ways:
-
Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription.[7]
-
Induction of IκBα Synthesis: Dexamethasone can increase the transcription of the gene encoding IκBα, leading to higher levels of this inhibitory protein.[8][9] This enhances the sequestration of NF-κB in the cytoplasm.
-
Destabilization of mRNA: Dexamethasone has been shown to decrease the stability of iNOS and COX-2 mRNA, leading to their faster degradation and reduced protein expression.[10][11][12][13]
Inhibition of Key Inflammatory Enzymes: iNOS and COX-2
The overexpression of iNOS and COX-2 is a hallmark of many inflammatory conditions. iNOS produces large amounts of nitric oxide (NO), a signaling molecule that can contribute to tissue damage at high concentrations. COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.
Both glyceollins and dexamethasone have been shown to effectively inhibit the expression of iNOS and COX-2 in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][5][6][14][15][16]
Experimental Protocols
To provide a framework for comparative studies, detailed methodologies for key experiments are outlined below.
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to detect and quantify the protein levels of iNOS and COX-2 in cell lysates.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of varying concentrations of glyceollin or dexamethasone for a specified time.
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS or COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16][17][18][19][20]
NF-κB Activation Assays
1. Luciferase Reporter Assay:
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293T or RAW 264.7) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.
-
Treatment: After transfection, treat the cells with an NF-κB activator (e.g., TNF-α or LPS) with or without the test compounds (glyceollin or dexamethasone).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[4][5][6][21][22]
2. Electrophoretic Mobility Shift Assay (EMSA):
EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the inflammatory stimulus and inhibitors as described above. Isolate the nuclear proteins from the cells.
-
Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts to allow the formation of DNA-protein complexes.
-
Electrophoresis: Separate the DNA-protein complexes from the free probe by native polyacrylamide gel electrophoresis.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the presence of a DNA-protein complex.[14][23][24][25][26]
Conclusion
Both glyceollin and dexamethasone demonstrate significant anti-inflammatory potential through their ability to inhibit the NF-κB signaling pathway and the expression of key inflammatory enzymes, iNOS and COX-2. While dexamethasone remains a highly potent anti-inflammatory agent with a well-established, multi-faceted mechanism of action, glyceollins represent a promising class of natural compounds with a more targeted approach to NF-κB inhibition. The quantitative data available suggests that dexamethasone is potent at nanomolar concentrations. While a direct IC50 comparison for iNOS and COX-2 inhibition by glyceollin is not yet established, its ability to inhibit TNF-α production at micromolar concentrations indicates a noteworthy anti-inflammatory activity. Further research, particularly head-to-head comparative studies and in vivo efficacy assessments, is warranted to fully elucidate the therapeutic potential of glyceollins as a viable alternative or adjunct to traditional anti-inflammatory therapies.
References
- 1. Soybean glyceollins mitigate inducible nitric oxide synthase and cyclooxygenase-2 expression levels via suppression of the NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dexamethasone inhibits the induction of iNOS gene expression through destabilization of its mRNA in proinflammatory cytokine-stimulated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dexamethasone destabilizes cyclooxygenase 2 mRNA by inhibiting mitogen-activated protein kinase p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 18. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. bowdish.ca [bowdish.ca]
- 23. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 24. licorbio.com [licorbio.com]
- 25. med.upenn.edu [med.upenn.edu]
- 26. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Junceellin and Praelolide Bioactivity
In the realm of marine natural products, diterpenoids derived from gorgonian corals represent a rich source of bioactive compounds with significant therapeutic potential. Among these, Junceellin and Praelolide, both briarane-type diterpenoids, have garnered attention for their biological activities. This guide provides a detailed comparison of their known bioactivities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigations.
Quantitative Bioactivity Data
While direct comparative studies between this compound and Praelolide are limited in the readily available scientific literature, their individual and related analogue bioactivities provide valuable insights. Praelolide has been more extensively characterized for its anti-inflammatory properties. Data for this compound is less specific, therefore, data for related briarane diterpenoids from the same genus, Junceella, are presented to offer a comparative context.
| Compound/Analogue | Bioactivity | Assay System | Results |
| Praelolide | Anti-inflammatory | Collagen-Induced Arthritis (CIA) in mice | Significantly reduced paw swelling and arthritis scores. |
| Anti-inflammatory | Human RA fibroblast-like synoviocyte MH7A cells | Effectively decreased the expression and production of IL-1β and IL-6. | |
| Anti-osteoclastogenesis | TNF-α-induced MH7A/BMMs co-culture | Inhibited osteoclastogenesis. | |
| Antioxidant | In vitro and in vivo | Strongly suppressed reactive oxygen species (ROS) production. | |
| Juncenolide N & O (from J. juncea) | Anti-inflammatory | Human neutrophils (FMLP/CB stimulated) | Moderate inhibition of elastase release at 10 µg/mL (29.0 ± 5.6% and 35.9 ± 7.4% inhibition, respectively)[1]. |
| Juncenolide O (from J. juncea) | Anti-inflammatory | Human neutrophils (FMLP/CB stimulated) | Moderate inhibition of superoxide (B77818) anion generation at 10 µg/mL (27.6 ± 7.0% inhibition)[1]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key bioassays mentioned.
1. In Vitro Anti-Inflammatory Assay (for Praelolide and related compounds)
-
Cell Line: Murine macrophage cell line (RAW264.7) or human neutrophils.
-
Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophages, while N-formyl-methionyl-leucyl-phenylalanine/cytochalasin B (FMLP/CB) is used for neutrophils.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Praelolide) for a specified period before stimulation.
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess assay.
-
Pro-inflammatory Cytokine Levels (IL-1β, IL-6, TNF-α): The levels of these cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression (iNOS, COX-2): The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins are determined by Western blotting analysis of cell lysates.
-
Elastase Release and Superoxide Anion Generation (in neutrophils): Elastase release is measured using a chromogenic substrate, and superoxide anion generation is assessed by the superoxide dismutase-inhibitable reduction of ferricytochrome c[1].
-
2. Cytotoxicity Assay (General Protocol)
-
Cell Lines: A panel of human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480) and/or relevant normal cell lines.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a common method to assess cell viability.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (e.g., this compound or Praelolide) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for drug development.
Praelolide:
Recent studies have elucidated that praelolide's anti-inflammatory and antioxidant effects are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway [2]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Praelolide enhances the activity of catalase, an important antioxidant enzyme, and upregulates the expression of Nrf2 and its downstream targets[2].
This compound:
While the specific signaling pathways for this compound have not been explicitly detailed, the observed anti-inflammatory activities of related briarane diterpenoids, such as the inhibition of iNOS and COX-2 expression, suggest a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a pivotal regulator of inflammatory gene expression, including iNOS, COX-2, and various pro-inflammatory cytokines.
Conclusion
Praelolide demonstrates significant and well-documented anti-inflammatory and antioxidant properties, with a clear mechanism of action involving the Nrf2 pathway. This makes it a promising candidate for further investigation in the context of inflammatory diseases like rheumatoid arthritis. While quantitative data for this compound is less available, related compounds from Junceella show anti-inflammatory potential, likely through the inhibition of key inflammatory mediators. Further direct, comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two marine-derived diterpenoids. This guide provides a foundational framework for researchers to build upon in their exploration of these fascinating natural products.
References
Validating the Anti-inflammatory Effects of Junceellin in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potential of Junceellin, a chlorinated briarane diterpenoid from the gorgonian coral Junceella, with established anti-inflammatory agents. Due to the limited availability of public data on this compound's effects in primary cells, this guide incorporates data from closely related briarane diterpenoids isolated from the same genus as a proxy, alongside a comparative analysis of well-documented non-steroidal anti-inflammatory drugs (NSAIDs) and natural compounds.
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the anti-inflammatory effects of this compound-related compounds compared to standard anti-inflammatory agents. The data highlights the inhibitory concentration (IC50) or percentage of inhibition against key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines.
| Compound/Drug | Target Cell Type | Inflammatory Mediator | Potency (IC50 or % Inhibition) | Reference |
| This compound-Related Compounds | ||||
| Juncenolide M | Human Neutrophils | Superoxide Anion Generation | 29.0 ± 5.6% inhibition at 10 µg/mL | [1] |
| Juncenolide M | Human Neutrophils | Elastase Release | 35.9 ± 7.4% inhibition at 10 µg/mL | [1] |
| Juncenolide O | Human Neutrophils | Superoxide Anion Generation | 27.6 ± 7.0% inhibition at 10 µg/mL | [1] |
| Briarenolide K | RAW 264.7 Macrophages | iNOS Protein Expression | 76.33% inhibition at 10 µM | [2] |
| Briarenolide L | RAW 264.7 Macrophages | iNOS Protein Expression | 68.29% inhibition at 10 µM | [2] |
| NSAIDs | ||||
| Diclofenac | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | IC50: 47.12 ± 4.85 µg/mL | [3] |
| Celecoxib | Alveolar Macrophages (from smokers) | Prostaglandin E2 (PGE2) Production | Significant reduction with treatment | [4] |
| Natural Compounds | ||||
| Curcumin (B1669340) | RAW 264.7 Macrophages | NF-κB Activity | Potent inhibition (IC50 varies with analog) | [5] |
| Quercetin | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Significant inhibition at 50 µM | [6][7] |
| Quercetin | RAW 264.7 Macrophages | Interleukin-6 (IL-6) Production | Significant inhibition at 50 µM | [6][7] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Briarenolides K and L, New Anti-Inflammatory Briarane Diterpenoids from an Octocoral Briareum sp. (Briareidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib modulates the capacity for prostaglandin E2 and interleukin-10 production in alveolar macrophages from active smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti‐Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic‐Polycytidylic Acid [mdpi.com]
- 7. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Junceellin and its Analogs: A New Wave of NF-κB Inhibitors from the Sea
A comparative guide for researchers on the anti-inflammatory activity of Junceellin-related compounds and established NF-κB inhibitors.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, making it a prime target for therapeutic intervention in a host of diseases, from chronic inflammatory conditions to cancer.[1][2][3][4] While a variety of synthetic and natural product-based NF-κB inhibitors are known, the search for novel scaffolds with improved efficacy and safety profiles is ongoing. This guide provides a comparative overview of the burgeoning class of marine-derived briarane-type diterpenoids, exemplified by this compound and its analogs, and cross-references their activity with well-characterized NF-κB inhibitors.
Introduction to this compound and Briarane Diterpenoids
This compound is a naturally occurring briarane-type diterpenoid isolated from gorgonian corals of the genus Junceella.[5][6] This class of marine natural products is characterized by a unique 3,8-cyclized cembranoid carbon skeleton and often exhibits a range of biological activities. While direct studies on this compound's effect on the NF-κB pathway are limited, compelling evidence from structurally related analogs, such as Junceellolide D and Praelolide, demonstrates that briarane diterpenoids are potent inhibitors of NF-κB signaling.[6][7]
Mechanism of Action: A Novel Approach to NF-κB Inhibition
Recent studies have elucidated the anti-inflammatory mechanism of briarane diterpenoids, highlighting a multi-pronged attack on the signaling cascades that lead to NF-κB activation. Unlike inhibitors that may target a single component of the pathway, compounds like Junceellolide D and Praelolide have been shown to:
-
Activate the Nrf2 Pathway: These compounds increase the stability and nuclear translocation of Nuclear factor (erythroid-derived 2)-related factor-2 (Nrf2). Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of downstream antioxidant enzymes. This, in turn, quenches the reactive oxygen species (ROS) that can act as secondary messengers in NF-κB activation.[6][7]
-
Suppress MAPK and NF-κB Signaling: By activating the Nrf2 pathway and reducing ROS, these briarane diterpenoids effectively abrogate the downstream activation of Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways.[6][7]
-
Inhibit IκBα Phosphorylation: At least one briarane-type diterpene has been shown to inhibit the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα phosphorylation and subsequent degradation, the translocation of the active NF-κB p65 subunit to the nucleus is blocked.[5]
This dual action of activating a protective antioxidant pathway (Nrf2) while simultaneously suppressing pro-inflammatory cascades (MAPK/NF-κB) represents a sophisticated and potentially highly effective mechanism for controlling inflammation.
Comparative Analysis with Known NF-κB Inhibitors
To contextualize the activity of this compound and its analogs, a comparison with established NF-κB inhibitors with different mechanisms of action is presented below.
| Compound | Source/Class | Mechanism of NF-κB Inhibition | Key Cellular Effects |
| Junceellolide D / Praelolide | Marine Natural Product (Briarane Diterpenoid) | Activates Nrf2 pathway, leading to suppression of MAPK and NF-κB activation.[6][7] | Inhibits osteoclast differentiation, reduces expression of pro-inflammatory cytokines.[6][7] |
| Parthenolide | Plant Natural Product (Sesquiterpene Lactone) | Directly inhibits IκB Kinase (IKK) activity, preventing IκBα phosphorylation and degradation.[8] | Suppresses expression of iNOS and COX-2, reduces inflammatory responses in various cell types.[8][9] |
| Bortezomib | Synthetic (Dipeptidyl boronic acid) | Proteasome inhibitor; blocks the degradation of phosphorylated IκBα, thus preventing NF-κB release and nuclear translocation. | Induces apoptosis in cancer cells, potent anti-inflammatory effects. |
| BAY 11-7082 | Synthetic (Vinyl sulfone derivative) | Irreversibly inhibits IκB Kinase (IKK), preventing the phosphorylation of IκBα. | Blocks the expression of NF-κB target genes such as those for cytokines and adhesion molecules. |
Signaling Pathways and Experimental Workflows
To aid in the design and interpretation of experiments, the following diagrams illustrate the NF-κB signaling pathway with points of inhibition and a typical workflow for assessing the activity of potential inhibitors.
Caption: Simplified NF-κB signaling pathway highlighting points of inhibition.
Caption: General experimental workflow for assessing NF-κB inhibition.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for studying inflammation.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction). After reaching 70-80% confluency, cells are pre-treated with various concentrations of the test compound (e.g., Junceellolide D) or a known inhibitor for 1-2 hours. Subsequently, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine expression).
2. NF-κB Luciferase Reporter Assay
-
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Method:
-
Transfect RAW 264.7 cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with the inhibitor, followed by LPS stimulation.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
3. Western Blot Analysis
-
Principle: This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling molecules.
-
Method:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p-IκBα, iNOS, COX-2, or β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
4. Quantitative Real-Time PCR (RT-qPCR)
-
Principle: RT-qPCR is used to measure the mRNA expression levels of NF-κB target genes.
-
Method:
-
Following cell treatment, extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for target genes (e.g., Tnf-α, Il-6, Nos2) and a housekeeping gene (e.g., Gapdh for normalization).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Conclusion
The discovery of NF-κB inhibitory activity in briarane-type diterpenoids, including analogs of this compound, opens up a new frontier in the development of anti-inflammatory agents from marine sources. Their unique mechanism of action, involving the modulation of the Nrf2 antioxidant pathway, distinguishes them from many existing NF-κB inhibitors. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully assess their therapeutic potential. This guide provides a foundational framework for researchers to explore this promising class of natural products and compare their performance against established benchmarks in the field of NF-κB-targeted drug discovery.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. Topical application of marine briarane-type diterpenes effectively inhibits 12-O-tetradecanoylphorbol-13-acetate-induced inflammation and dermatitis in murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Briarane-type diterpenoids suppress osteoclastogenisis by regulation of Nrf2 and MAPK/NF-kB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Briarane-type diterpenoids, the inhibitors of osteoclast formation by interrupting Keap1-Nrf2 interaction and activating Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Junceellin's Cytotoxic Profile Against Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profile of junceellin, a marine-derived natural product, benchmarked against established chemotherapeutic agents: Doxorubicin, Cisplatin (B142131), and Paclitaxel. Due to the limited availability of comprehensive cytotoxic data for this compound, this guide incorporates data from closely related briarane diterpenoids to construct a representative profile. The information is intended to provide a reference point for researchers interested in the potential of novel marine compounds in oncology.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a cytotoxic compound. The following tables summarize the available IC50 values for this compound and its analogues, alongside a range of reported values for standard chemotherapeutics against various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions, including cell line passage number, confluence, and the specific cytotoxicity assay used.
Table 1: Cytotoxic Activity of this compound and Related Briarane Diterpenoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Briarane Diterpenoid | MG-63 (Human Osteosarcoma) | 7.2 | [1] |
| Junceellonoid C | MDA-MB-231 (Human Breast Carcinoma) | Not specified as active | [2] |
| Junceellonoid C | MCF-7 (Human Breast Carcinoma) | Not specified as active | [2] |
| Junceellonoid D | MDA-MB-231 (Human Breast Carcinoma) | Not specified as active | [2] |
| Junceellonoid D | MCF-7 (Human Breast Carcinoma) | Not specified as active | [2] |
| Juncin Z | CCRF-CEM (Human T-cell Acute Lymphoblastic Leukemia) | Not specified as active | [2] |
Table 2: Cytotoxic Activity of Standard Chemotherapeutic Drugs
| Drug | Cancer Cell Line | IC50 Range (µM) |
| Doxorubicin | PC3 (Prostate) | 2.64 - 8.00[3] |
| A549 (Lung) | 1.50 - >20[3][4] | |
| HeLa (Cervical) | 1.00 - 2.9[3][4] | |
| LNCaP (Prostate) | 0.25[3] | |
| HCT116 (Colon) | 24.30 | |
| Hep-G2 (Hepatocellular Carcinoma) | 12.2 - 14.72[4] | |
| MCF-7 (Breast) | 0.1 - 2.50[4] | |
| Cisplatin | MCF-7 (Breast) | Wide Range (Heterogeneous)[5] |
| HepG2 (Hepatocellular Carcinoma) | Wide Range (Heterogeneous)[5] | |
| HeLa (Cervical) | Wide Range (Heterogeneous)[5] | |
| SKOV-3 (Ovarian) | 2 - 40[6] | |
| A2780 (Ovarian) | 0.1 - 0.45 (µg/ml)[7] | |
| Paclitaxel | SK-BR-3 (Breast) | ~0.005 - 0.01[8] |
| MDA-MB-231 (Breast) | ~0.001 - 0.005[8][9] | |
| T-47D (Breast) | ~0.001 - 0.003[8] | |
| NSCLC Cell Lines (Lung) | 0.027 - 9.4[10] | |
| SCLC Cell Lines (Lung) | <0.0032 - 25[10] | |
| Ovarian Carcinoma Cell Lines | 0.0004 - 0.0034[7] |
Experimental Protocols
The following are detailed methodologies for two common in vitro cytotoxicity assays used to determine IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include a positive control (e.g., Doxorubicin).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the MTT solution and add 150 µL of a solubilization solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with compounds as described for the MTT assay.
-
After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate cell viability and IC50 values as described for the MTT assay.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.
Proposed Mechanism of Action for this compound
The precise molecular mechanism of this compound's cytotoxicity is not yet fully elucidated. However, based on the known activities of other diterpenoids and natural products, a plausible hypothesis involves the induction of apoptosis through intrinsic and/or extrinsic pathways.
Caption: Hypothesized apoptotic pathway induced by this compound.
Mechanism of Action of Standard Chemotherapeutics
Doxorubicin:
Caption: Doxorubicin's mechanism of action.
Cisplatin:
Caption: Cisplatin's mechanism of action.
Paclitaxel:
Caption: Paclitaxel's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Product Chemistry of Gorgonian Corals of Genus Junceella—Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. mdpi.com [mdpi.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on Junceellin's biological activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on the biological activity of Junceellin, a chlorinated briarane-type diterpenoid isolated from gorgonian corals of the genus Junceella. The focus is on its anti-inflammatory and anti-cancer properties, with a comparative analysis against other related briarane diterpenoids. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further investigation of its therapeutic potential.
Anti-inflammatory Activity of this compound
This compound has been identified as a potential anti-inflammatory agent. Studies have shown its ability to inhibit key inflammatory mediators.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Research on the natural products from Junceella fragilis led to the isolation of this compound and its subsequent evaluation for anti-inflammatory effects. In one study, this compound was shown to inhibit the release of inducible nitric oxide synthase (iNOS) in RAW264.7 macrophage cells.[1]
Table 1: Anti-inflammatory Activity of this compound and Related Briarane Diterpenoids
| Compound | Bioactivity | Assay System | Quantitative Data | Reference |
| This compound | Inhibition of iNOS release | RAW264.7 macrophages | Data not specified in abstract | [1] |
| Briarenolides U–Y | Inhibition of iNOS and COX-2 protein expression | LPS-stimulated RAW264.7 macrophages | Significant inhibition | |
| Juncenolides | Moderate inhibition of elastase release | Human neutrophils | Not specified | [1] |
| Junceol | Weak inhibition of neutrophil superoxide (B77818) generation | Human neutrophils | Not specified | [1] |
Experimental Protocol: Inhibition of iNOS Release in RAW264.7 Macrophages
This protocol is based on general methods for assessing iNOS inhibition in macrophage cell lines.
1. Cell Culture:
-
Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
-
Seed the cells in 96-well plates at a suitable density.
-
Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression.
3. Nitrite (B80452) Assay (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
4. Data Analysis:
-
Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of NO production.
Signaling Pathways in Inflammation
The anti-inflammatory activity of many briarane diterpenoids is attributed to the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2. Inhibition of this pathway is a primary target for anti-inflammatory drug development.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Anti-cancer Activity of this compound and Related Compounds
While specific studies focusing solely on the anti-cancer activity of this compound are limited in the initial findings, the broader class of briarane diterpenoids has demonstrated significant cytotoxic effects against various cancer cell lines.
Cytotoxicity of Briarane Diterpenoids
Several briarane diterpenoids isolated from Junceella and related genera have been shown to exhibit cytotoxicity. For instance, Juncin Z, another briarane from Junceella, has been found to be cytotoxic toward CCRF-CEM cells.[2]
Table 2: Cytotoxic Activity of Briarane Diterpenoids
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Juncin Z | CCRF-CEM (human leukemia) | Not specified | [2] |
| Frajunolides | Not specified | Not specified | |
| Junceellolide K | Not specified | Not specified | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Cell Culture and Treatment:
-
Culture the desired cancer cell lines in appropriate media and conditions.
-
Seed the cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound or other test compounds for a specified period (e.g., 24, 48, or 72 hours).
2. MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
3. Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
4. Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Potential Anti-cancer Signaling Pathways
The cytotoxic effects of natural products are often mediated through the induction of apoptosis (programmed cell death). Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Experimental workflow for assessing apoptosis.
Conclusion
The available evidence suggests that this compound, a natural product from gorgonian corals, possesses promising anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. While direct evidence for its anti-cancer activity is still emerging, the cytotoxic effects of closely related briarane diterpenoids indicate a high potential for this compound in this therapeutic area as well. The experimental protocols and comparative data provided in this guide serve as a foundation for researchers to replicate and expand upon these initial findings, paving the way for the potential development of this compound as a novel therapeutic agent. Further studies are warranted to elucidate the precise molecular mechanisms and to establish a more comprehensive biological activity profile for this compound.
References
Safety Operating Guide
Navigating the Disposal of Junceellin: A Protocol for Uncharacterized Compounds
Absence of Specific Disposal Data for Junceellin
A thorough review of publicly available safety and chemical literature reveals no specific Safety Data Sheet (SDS) or standardized disposal protocol for a compound named "this compound." The name likely refers to a class of complex diterpenoids isolated from marine gorgonians of the genus Junceella. Without a specific SDS, which provides critical information on physical properties, hazards, and environmental fate, a definitive step-by-step disposal procedure cannot be provided.
In a research environment, encountering novel or uncharacterized substances is common. The absence of established safety protocols necessitates a conservative approach, treating the substance as potentially hazardous until proven otherwise. The primary directive is to consult with your institution's Environmental Health and Safety (EHS) department, as they are equipped to manage and dispose of unknown chemical waste in compliance with federal, state, and local regulations.[1][2]
Immediate Safety and Disposal Plan for Novel or Uncharacterized Compounds
The following is a general, step-by-step operational plan for the safe handling and disposal of a substance like this compound, for which specific hazard data is unavailable.
Step 1: Assume Hazard and Don Personal Protective Equipment (PPE)
When handling any uncharacterized compound, assume it is hazardous.[1] At a minimum, wear standard laboratory PPE:
-
Safety goggles to protect from splashes.
-
A lab coat to protect skin and clothing.
-
Chemical-resistant gloves (e.g., nitrile).
All handling of the compound, especially in powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols.[1]
Step 2: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[3]
-
Identify Waste: All materials contaminated with this compound must be treated as chemical waste. This includes:
-
Unused or expired pure compound.
-
Stock solutions and dilute experimental solutions.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
-
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams.[3] Keep solid and liquid waste in separate, dedicated containers.
Step 3: Waste Containerization and Labeling
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers with secure, tight-fitting lids.[4][5] For liquid waste, leave at least 10% headspace to allow for vapor expansion.[3]
-
Label Containers Immediately: As soon as the first drop of waste is added, the container must be clearly labeled.[1][6] The label must include:
-
The words "HAZARDOUS WASTE ".[1]
-
The name of the compound: "This compound Waste " (or another specific identifier if available). Add the note "Hazards Not Fully Known ".[6]
-
The date the waste was first added (accumulation start date).[6]
-
The name and contact information of the principal investigator or responsible researcher.[6]
-
An estimate of the contents (e.g., "Solid this compound," "Aqueous solution of this compound in PBS").
-
Step 4: Storage of Chemical Waste
Store the waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[3] The storage area must be:
-
At or near the point of generation.[7]
-
Away from sinks or floor drains.[8]
-
In a secondary containment bin to catch any potential leaks.[8]
-
Segregated from incompatible chemicals.[3]
Step 5: Arrange for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][9][10] Provide them with all available information regarding the compound. EHS will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, likely via high-temperature incineration.
Crucially, do not attempt to dispose of this compound waste down the sanitary sewer or in the regular trash. [4][10]
Summary of Known this compound-Related Compound Data
While a specific SDS for "this compound" is unavailable, scientific literature provides some data on related compounds isolated from Junceella species. This information is provided for context but is insufficient for determining safe disposal procedures .
| Property | Information on this compound-Related Compounds | Source |
| Chemical Class | Briarane-type diterpenoids | N/A |
| Source | Gorgonian corals of the genus Junceella | N/A |
| General Properties | Often complex, halogenated organic molecules | N/A |
| Biological Activity | Varies; includes anti-inflammatory and cytotoxic properties | N/A |
| Toxicity Data | Specific LD50 or comprehensive toxicity data is generally not available. | N/A |
Decision Workflow for Uncharacterized Chemical Waste
The following diagram outlines the essential decision-making process for the proper disposal of a novel or uncharacterized compound like this compound.
Caption: Disposal workflow for uncharacterized chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Chemical Waste | Yale Environmental Health & Safety [ehs.yale.edu]
- 10. Chemical Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
